UniPR1331
Description
Properties
IUPAC Name |
(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N2O4/c1-21(8-13-32(39)37-31(33(40)41)18-22-20-36-30-7-5-4-6-25(22)30)27-11-12-28-26-10-9-23-19-24(38)14-16-34(23,2)29(26)15-17-35(27,28)3/h4-7,9,20-21,24,26-29,31,36,38H,8,10-19H2,1-3H3,(H,37,39)(H,40,41)/t21-,24+,26+,27-,28+,29+,31+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFTUYLQBLIIEQ-YZUITSNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)[C@@H]3CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CC=C6[C@]5(CC[C@H](C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of UniPR1331 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors. The high degree of vascularization and cellular invasion contributes significantly to its poor prognosis. The Eph/ephrin signaling pathway has emerged as a critical regulator of these processes, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of UniPR1331, a pan-Eph receptor antagonist, in glioblastoma. We will delve into the preclinical data, detailing the experimental protocols and quantitative outcomes of this compound's effects on tumor growth, angiogenesis, and its synergistic potential with standard-of-care therapies.
Core Mechanism of Action: Targeting the Eph/ephrin System
This compound is a small molecule designed to inhibit the interaction between Eph receptors and their ephrin ligands. In the context of glioblastoma, the EphA2 receptor is frequently overexpressed and its activation is associated with tumor progression, angiogenesis, and vasculogenic mimicry.[1][2][3] this compound functions as a pan-Eph receptor antagonist, effectively blocking the downstream signaling cascades initiated by Eph receptor activation.
The primary mechanism of this compound in glioblastoma involves the inhibition of EphA2 phosphorylation and the subsequent reduction in its expression.[2][3] This disruption of EphA2 signaling leads to a multifaceted anti-tumor effect, primarily by impeding the processes of angiogenesis and vasculogenic mimicry, which are crucial for supplying nutrients to the rapidly growing tumor.[1][2][3]
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
UniPR1331: A Pan-Ephrin Antagonist for Advanced Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Ephrin (Eph) receptor tyrosine kinases and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. The aberrant activation of Eph/ephrin signaling pathways is frequently implicated in tumor progression, angiogenesis, and metastasis, making this system an attractive target for therapeutic intervention. UniPR1331 has emerged as a potent, orally bioavailable small molecule that acts as a pan-Ephrin inhibitor, demonstrating significant anti-tumor and anti-angiogenic effects in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed methodologies, and the underlying signaling pathways.
Introduction: The Eph/Ephrin System in Cancer
The Eph receptor family, the largest subfamily of receptor tyrosine kinases, and their membrane-bound ephrin ligands are crucial for contact-dependent cell-cell signaling. This signaling is bidirectional, meaning that signals are transduced into both the Eph-expressing ("forward" signaling) and ephrin-expressing ("reverse" signaling) cells. Eph/ephrin interactions regulate essential cellular processes such as adhesion, migration, proliferation, and differentiation.[1][2]
Dysregulation of Eph/ephrin signaling is a hallmark of numerous cancers. For instance, the overexpression of EphA2 in glioblastoma multiforme (GBM) is associated with poor prognosis and promotes glioma cell migration and invasion.[3][4] In prostate cancer, high levels of EphA2 are also observed. The Eph/ephrin system is also a key regulator of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] Given its widespread involvement in cancer pathology, targeting the Eph/ephrin system presents a promising therapeutic strategy.
This compound: A Novel Pan-Ephrin Inhibitor
This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that functions as a pan-Ephrin antagonist.[5] It competitively inhibits the interaction between Eph receptors and their ephrin ligands, thereby blocking both forward and reverse signaling.[3] Notably, this compound is orally bioavailable, a significant advantage for clinical development.
Mechanism of Action
This compound directly targets the ligand-binding domain of Eph receptors, preventing the binding of ephrins.[3] This blockade inhibits the ephrin-induced clustering and subsequent autophosphorylation of the Eph receptors, which is the initial step in forward signaling. By preventing this interaction, this compound effectively abrogates the downstream signaling cascades that promote cancer cell proliferation, migration, and survival. Unlike agonist molecules that can induce receptor internalization and degradation, this compound acts as an antagonist without causing a reduction in EphA2 receptor levels on the cell surface.[6] Recent studies have also revealed that this compound can directly interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its binding to VEGF and subsequent pro-angiogenic signaling.[5][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound from various preclinical studies.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Target | Value | Cell Line/System | Reference |
| Kd | EphA2 | 3.3 µM | Human | [5] |
| VEGFR2 | 62.2 µM | Human | [5] | |
| IC50 | EphA2-ephrin-A1 Binding | 4 µM | In vitro | [5] |
| VEGFR2-VEGF Binding | 16 µM | In vitro | [5] | |
| EphA2 Phosphorylation | 2.9 µM | HUVEC | [3][9] | |
| VEGFR2 Phosphorylation | 22 µM | HUVEC | [5] | |
| Endothelial Tube Formation | 2.9 µM | HUVEC | [10] | |
| Endothelial Tube Formation | 3.9 µM | HBMVEC | [9] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma (GBM) Models
| Model | Treatment | Outcome | Result | Reference |
| U87MG Subcutaneous Xenograft | This compound (30 mg/kg, oral) | Tumor Weight | 50% reduction vs. control | [3][11] |
| Time to Progression | Increased from 9.9 to 15.8 days | [3][11] | ||
| U87MG Orthotopic Xenograft | This compound | Disease-Free Survival | Increased from 24 to 40 days vs. control | [3][4] |
| TPC8 Orthotopic Xenograft | This compound | Disease-Free Survival | Increased from 16 to 52 days vs. control | [3][4] |
| U251MG Subcutaneous Xenograft | This compound + Bevacizumab | Tumor Weight | 157 mg (combination) vs. 311 mg (this compound alone) and 345 mg (Bevacizumab alone) | [3] |
Table 3: In Vivo Efficacy of this compound in Prostate Cancer Model
| Model | Treatment | Outcome | Result | Reference |
| PC3 Subcutaneous Xenograft | This compound (30 mg/kg, oral) | Tumor Weight | 23% reduction vs. control |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Western Blot for EphA2 Phosphorylation
This technique is used to detect the phosphorylation status of the EphA2 receptor.
-
Cell Lysis: Treat cells with this compound and/or ephrin-A1 ligand. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (e.g., anti-phospho-EphA2 Tyr594) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phosphorylated EphA2 signal to the total EphA2 or a loading control like GAPDH.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs or HBMVECs) onto the gel at a density of 1-1.5 x 104 cells/well.
-
Treatment: Add this compound or control compounds to the wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates angiogenesis in a living system.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 7-10, place a sterile filter paper disc or a carrier containing this compound or control substances onto the CAM.
-
Incubation: Reseal the window and continue to incubate the eggs for 2-3 days.
-
Analysis: Observe and photograph the CAM to assess the formation of new blood vessels around the implant. The angiogenic response can be quantified by counting the number of blood vessels converging towards the implant.
Glioblastoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously or intracranially inject human glioblastoma cells (e.g., U87MG or patient-derived xenograft cells) into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable or measurable size.
-
Treatment: Administer this compound (e.g., 30 mg/kg, orally) or a vehicle control to the mice according to a predetermined schedule.
-
Tumor Monitoring: Measure the tumor volume regularly using calipers (for subcutaneous tumors) or monitor tumor growth using bioluminescence imaging (for intracranial tumors).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis markers. Survival rates are also a key endpoint for orthotopic models.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Bidirectional Eph/ephrin signaling pathway.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to act as a pan-Ephrin inhibitor, coupled with its oral bioavailability, makes it a highly promising drug candidate. The preclinical data robustly support its anti-tumor and anti-angiogenic activities across various cancer models, particularly in glioblastoma. Furthermore, its dual inhibitory action on both the Eph/ephrin and VEGF/VEGFR2 pathways suggests a potential to overcome resistance mechanisms associated with single-target anti-angiogenic therapies.
Future research should focus on elucidating the full spectrum of its molecular targets and downstream signaling effects. Combination studies with other standard-of-care chemotherapeutics and targeted agents are warranted to explore synergistic effects and to guide the design of future clinical trials. The continued investigation of this compound and similar pan-Ephrin inhibitors holds great promise for improving outcomes for patients with aggressive and difficult-to-treat cancers.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
UniPR1331: A Dual Inhibitor of VEGFR2 and Eph/ephrin Signaling with Nanomolar Affinity
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
UniPR1331, a 3β-hydroxy-Δ5-cholenic acid derivative, has emerged as a significant multi-target compound in the landscape of anti-angiogenic research.[1][2][3] Initially recognized for its inhibitory action on the Eph/ephrin signaling system, recent studies have elucidated its direct interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal regulator of angiogenesis.[1][2][3] This dual inhibitory capability positions this compound as a promising candidate for therapeutic strategies aimed at disrupting tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2][4] This technical guide provides an in-depth overview of the binding affinity of this compound to VEGFR2, detailing the experimental methodologies and the compound's impact on the associated signaling pathways.
Quantitative Binding and Inhibition Data
The interaction between this compound and VEGFR2 has been quantitatively characterized through various biophysical and biochemical assays. The data underscores a direct and potent inhibition of the VEGF/VEGFR2 axis.
| Parameter | Method | Value | Target | Notes |
| Binding Affinity | Surface Plasmon Resonance (SPR) | Not explicitly quantified with a KD value in the primary source. The SPR sensorgrams demonstrate direct binding of 40 μM this compound to immobilized VEGFR2-Fc.[1] | Recombinant human VEGFR2-Fc | The steady-state analysis was presented as a Scatchard plot, indicating binding, but a specific KD was not reported in the main text.[1] |
| Inhibitory Potency (IC50) | ELISA-based competition assay | ~10 µM | Inhibition of biotinylated VEGF binding to immobilized VEGFR2 ectodomain. | This assay confirms that this compound directly competes with VEGF for binding to the VEGFR2 extracellular domain.[1] |
| Inhibitory Potency (ID50) | Western Blot analysis of VEGFR2 autophosphorylation | 22 µM | Inhibition of VEGF-dependent autophosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs). | This functional assay demonstrates the ability of this compound to block the initial step of VEGFR2 signaling activation in a cellular context.[4] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and inhibitory effects of this compound on VEGFR2.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR was utilized to demonstrate the direct interaction between this compound and the extracellular domain of VEGFR2.[1]
Objective: To qualitatively and quantitatively assess the binding of this compound to VEGFR2.
Methodology:
-
Immobilization: Recombinant human VEGFR2-Fc was immobilized on a CM5 sensor chip using standard amine coupling chemistry. A control surface was prepared with an equivalent amount of Fc protein to account for non-specific binding.
-
Analyte Injection: this compound, at a concentration of 40 μM, was injected over the sensor surfaces.
-
Data Acquisition: The binding was monitored in real-time as a change in the response units (RU).
-
Data Analysis: The sensorgrams from the VEGFR2-Fc surface were corrected by subtracting the signal from the control Fc surface. A steady-state analysis was performed using a Scatchard plot of the bound RU values at equilibrium.[1]
ELISA-based Competition Assay
This assay was performed to confirm that this compound inhibits the binding of VEGF to VEGFR2.[1]
Objective: To determine the concentration at which this compound inhibits 50% of VEGF binding to VEGFR2 (IC50).
Methodology:
-
Coating: A 96-well plate was coated with the recombinant VEGFR2 ectodomain.
-
Blocking: The wells were blocked to prevent non-specific binding.
-
Competition: The coated wells were incubated with biotinylated VEGF in the presence of increasing concentrations of this compound.
-
Detection: The amount of bound biotinylated VEGF was detected using streptavidin-HRP and a colorimetric substrate.
-
Analysis: The absorbance was measured, and the data was used to generate an inhibition curve to determine the IC50 value.[1]
VEGFR2 Autophosphorylation Assay
This cellular assay was conducted to assess the functional consequence of this compound binding on VEGFR2 activation.[4]
Objective: To measure the inhibitory effect of this compound on VEGF-induced VEGFR2 autophosphorylation in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.
-
Treatment: Cells were pre-treated with varying concentrations of this compound before stimulation with 10 ng/ml VEGF.
-
Lysis: Following stimulation, the cells were lysed to extract total protein.
-
Western Blotting: The protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane was probed with antibodies specific for phosphorylated VEGFR2 (P-VEGFR2) and total VEGFR2 (as a loading control).
-
Quantification: The immunoreactive bands were visualized and quantified using densitometry to determine the dose-dependent inhibition and calculate the ID50.[4]
VEGFR2 Signaling Pathway Inhibition by this compound
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5] this compound, by directly binding to VEGFR2 and inhibiting its autophosphorylation, effectively blocks these downstream pathways.[1][2]
The binding of this compound to VEGFR2 prevents its interaction with VEGF.[1][2] This blockade inhibits the subsequent autophosphorylation of VEGFR2, which in turn prevents the activation of key downstream signaling molecules such as PLC-γ and ERK1/2.[5] The inhibition of these pathways ultimately leads to a reduction in the pro-angiogenic activation of endothelial cells.[1][2]
This compound demonstrates a direct and functionally relevant interaction with VEGFR2, inhibiting VEGF binding and subsequent receptor activation at micromolar concentrations. This activity, in conjunction with its established role as a pan-Eph inhibitor, highlights this compound as a potent multi-target anti-angiogenic agent. The detailed experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
UniPR1331: A Pan-Ephrin Antagonist with Potent Anti-Angiogenic and Anti-Tumor Activity
An In-depth Technical Guide on the Downstream Signaling Effects of UniPR1331
Introduction
This compound is a small molecule, pan-Eph receptor antagonist that has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Eph/ephrin signaling axis.
Core Mechanism of Action
This compound functions as an antagonist of the Eph/ephrin signaling pathway, a critical regulator of various physiological and pathological processes, including angiogenesis, cell migration, and cancer progression.[3] It has been shown to inhibit the interaction of ephrin-A1 with all EphA kinases and ephrin-B1 with all EphB kinases.[4] Furthermore, emerging evidence indicates that this compound also impairs tumor angiogenesis through the blockade of the VEGF/VEGFR2 pathway.[5][6] This dual-targeting mechanism contributes to its robust anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EphA2 Binding Affinity (KD) | - | 3.4 µM | [4] |
| IC50 (Blood Vessel Formation) | HUVEC | 2.9 µM | [4] |
| Inhibition of PC3 Cell Growth | PC3 | Dose-dependent | [7] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Models
| Parameter | Model | Control | This compound | Bevacizumab | This compound + Bevacizumab | Reference |
| Final Tumor Weight (mg) | U87MG Xenograft | 709 ± 145 | 327 ± 72 | - | - | [4] |
| Time to Progression (days) | U87MG Xenograft | 9.9 | 15.8 | - | - | [4] |
| Ki67 Proliferation Index (%) | U87MG Xenograft | 44.6 | 14.5 | - | - | [4] |
| Apoptotic Cells (%) | U87MG Xenograft | < 2 | 8.5 | - | - | [4] |
| Vessel Count | U87MG Xenograft | 23.2 | 5.5 | - | - | [4] |
| Final Tumor Weight (mg) | U251MG Xenograft | 839 | 311 | 345 | 157 | [4] |
| Disease-Free Survival (days) | U87MG Orthotopic | 24 | 40 | - | - | [1] |
| Disease-Free Survival (days) | TPC8 Orthotopic | 16 | 52 | - | - | [1] |
Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Model
| Parameter | Model | Control | This compound | Reference |
| Final Tumor Weight (g) | PC3 Xenograft | 1.29 | 1.05 | [7] |
Signaling Pathways and Molecular Interactions
This compound exerts its effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. air.unipr.it [air.unipr.it]
- 4. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
UniPR1331: A Novel Eph/Ephrin Antagonist for the Management of Inflammatory Bowel Disease
A Technical Guide on the Anti-inflammatory Properties in Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of UniPR1331, a novel small molecule pan-Eph/ephrin antagonist, in preclinical models of colitis. The data presented herein demonstrates the potential of this compound as a therapeutic candidate for inflammatory bowel disease (IBD), with a primary mechanism of action involving the blockade of EphB/ephrin-B signaling.
Core Findings
This compound has been shown to significantly ameliorate the clinical and pathological features of colitis in a trinitrobenzene sulfonic acid (TNBS)-induced murine model. The compound's therapeutic effects are comparable to the conventional anti-IBD drug sulfasalazine. In vivo studies have demonstrated that this compound reduces disease activity, mitigates mucosal damage, and decreases neutrophil infiltration in the colon and lungs. Furthermore, this compound modulates the systemic immune response by restoring the balance of splenic T-cell subpopulations and inhibiting the production of pro-inflammatory cytokines. The evidence strongly suggests that the anti-inflammatory actions of this compound are primarily mediated through the antagonism of the EphB/ephrin-B signaling pathway, a key player in the modulation of immune responses in IBD.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the TNBS-induced colitis model.
Table 1: In Vivo Efficacy of this compound in TNBS-Induced Colitis
| Parameter | Control (TNBS) | This compound (10 mg/kg) | This compound (25 mg/kg) | Sulfasalazine (100 mg/kg) |
| Disease Activity Index (DAI) | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| Macroscopic Score | Severe Damage | Reduced Damage | Significantly Reduced Damage | Significantly Reduced Damage |
| Colon Length (cm) | Shortened | Moderately Restored | Significantly Restored | Significantly Restored |
| Myeloperoxidase (MPO) Activity (U/g tissue) - Colon | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity (U/g tissue) - Lungs | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| IL-1β Levels (pg/mg protein) - Colon | Elevated | Mitigated (not significant) | Mitigated (not significant) | - |
Table 2: Ex Vivo Effects of this compound on Splenic T-Cell Populations
| T-Cell Subpopulation | Control (TNBS) | This compound (25 mg/kg) |
| CD4+/CD8+ Ratio | Altered | Restored |
| CD8+ T-Cells | Increased | Down-regulated |
Table 3: In Vitro Effects of this compound on TNFα Release from Splenocytes
| Treatment | TNFα Release |
| Stimulated Splenocytes (Control) | High |
| Stimulated Splenocytes + this compound | Concentration-dependent reduction |
Experimental Protocols
TNBS-Induced Colitis in Mice
This model is a widely used experimental paradigm that mimics several features of Crohn's disease.
-
Induction: Male CD1 mice are lightly anesthetized. A 10-cm long catheter is inserted intrarectally to administer 50 μL of a 10% (w/v) TNBS solution in 50% ethanol.
-
Treatment: this compound (10 and 25 mg/kg), sulfasalazine (100 mg/kg), or vehicle is administered orally once daily, starting from the day of TNBS instillation.
-
Assessment: The severity of colitis is evaluated daily using the Disease Activity Index (DAI). On the day of sacrifice, the colon is removed for macroscopic scoring, measurement of length, and histological analysis. Myeloperoxidase (MPO) activity is measured in both colonic and lung tissues as an index of neutrophil infiltration.
Disease Activity Index (DAI)
The DAI is a composite score used to assess the clinical severity of colitis.
-
Scoring System:
-
Body Weight Loss: 0 (<5%), 1 (5–10%), 2 (10–15%), 3 (15–20%), 4 (20–25%), 5 (>25%)
-
Stool Consistency: 0 (normal), 1 (soft), 2 (liquid)
-
Rectal Bleeding: 0 (absent), 1 (light bleeding), 2 (heavy bleeding)
-
-
Maximum Score: 9
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration in tissues.
-
Procedure: Tissue samples are homogenized in a potassium phosphate buffer. The homogenate is then centrifuged, and the resulting pellet is resuspended in a buffer containing hexadecyltrimethylammonium bromide. The suspension is sonicated and subjected to freeze-thaw cycles. After further centrifugation, the supernatant is mixed with a solution of o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm.
Splenocyte Culture and TNFα Measurement
This in vitro assay assesses the effect of this compound on cytokine production by immune cells.
-
Cell Isolation: Spleens are collected from healthy mice, and single-cell suspensions of mononuclear cells (splenocytes) are prepared.
-
Stimulation and Treatment: Splenocytes are cultured and stimulated with a mitogen (e.g., lipopolysaccharide) in the presence or absence of varying concentrations of this compound.
-
Cytokine Measurement: After a 24-hour incubation period, the concentration of TNFα in the culture supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Colitis
The anti-inflammatory effects of this compound in colitis are attributed to its antagonism of the EphB/ephrin-B signaling pathway.[1] This pathway is implicated in the modulation of immune responses.[1] By blocking this interaction, this compound likely interferes with downstream signaling cascades that promote inflammation.[1]
Caption: this compound mechanism of action in colitis.
Experimental Workflow for In Vivo Colitis Model
The following diagram outlines the key steps in the in vivo evaluation of this compound in the TNBS-induced colitis model.
Caption: In vivo experimental workflow for this compound.
Experimental Workflow for In Vitro Splenocyte Assay
This diagram illustrates the workflow for assessing the in vitro effects of this compound on splenocyte cytokine production.
Caption: In vitro splenocyte assay workflow.
Conclusion
This compound demonstrates significant anti-inflammatory properties in a preclinical model of colitis, primarily through the antagonism of the EphB/ephrin-B signaling pathway. The comprehensive data presented in this technical guide, including in vivo efficacy, modulation of immune responses, and detailed experimental protocols, underscore the potential of this compound as a novel therapeutic agent for the treatment of inflammatory bowel disease. Further investigation into the clinical translation of these findings is warranted.
References
In-Depth Technical Guide: UniPR1331 Targets in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular targets and cellular effects of UniPR1331, a small molecule inhibitor of Eph-ephrin interactions, in the context of prostate cancer. It is designed to furnish researchers and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the signaling pathways involved. This compound has demonstrated significant anti-tumor activity in prostate cancer cells by targeting the EphA2 receptor, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastatic phenotypes. This document consolidates the key findings to facilitate further research and development of Eph receptor antagonists as a therapeutic strategy for prostate cancer.
Introduction
The Eph receptor tyrosine kinases and their ephrin ligands are crucial regulators of a multitude of physiological and pathological processes, including cancer progression. The EphA2 receptor, in particular, is frequently overexpressed in various cancers, including prostate carcinoma, where its expression level correlates with tumor aggressiveness. This compound is a novel, orally bioavailable small molecule designed to antagonize the interaction between Eph receptors and their ephrin ligands. In prostate cancer, particularly in androgen-independent models like the PC3 cell line, this compound has emerged as a promising therapeutic agent. This guide details the preclinical evidence of this compound's efficacy, focusing on its molecular targets and its impact on key cellular processes in prostate cancer cells.
Molecular Targets and Signaling Pathways
This compound primarily functions as an antagonist of the EphA2 receptor, inhibiting its interaction with ephrin ligands. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
EphA2-Mediated Signaling
In prostate cancer cells, the interaction of this compound with the EphA2 receptor leads to the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, treatment with this compound results in the phosphorylation of ERK1/2 and the inhibition of p38.[1] This differential regulation of MAPK signaling components contributes to the observed anti-proliferative and pro-apoptotic effects of the compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on PC3 prostate cancer cells.
Table 1: Effect of this compound on PC3 Cell Viability (MTT Assay)
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 3 | ~95% | ~85% | ~75% |
| 10 | ~80% | ~60% | ~40% |
| 30 | ~60% | ~40% | ~20% |
| Data are approximated from graphical representations in Festuccia et al. (2023).[1] |
Table 2: Effect of this compound on Cell Cycle and Apoptosis Markers in PC3 Cells
| Marker | Treatment (this compound) | Effect |
| Cyclin D1 | 10 µM & 30 µM | Dose-dependent decrease |
| CDK4 | 10 µM & 30 µM | Dose-dependent decrease |
| p-ERK1/2 | 10 µM & 30 µM | Dose-dependent increase |
| p-p38 | 10 µM & 30 µM | Dose-dependent decrease |
| Caspase-3 Activity | 10 µM & 30 µM | Dose-dependent increase |
| Caspase-9 Activity | 10 µM & 30 µM | Dose-dependent increase |
| Based on Western blot and activity assay data from Festuccia et al. (2023).[1] |
Table 3: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in PC3 Cells
| Marker | Treatment (this compound) | Effect |
| N-Cadherin | 10 µM & 30 µM | Dose-dependent decrease |
| SNAIL | 10 µM & 30 µM | Dose-dependent decrease |
| FASN | 10 µM & 30 µM | Dose-dependent decrease |
| E-Cadherin | 10 µM & 30 µM | Dose-dependent increase |
| ZO-1 | 10 µM & 30 µM | Dose-dependent increase |
| Based on Western blot data from Festuccia et al. (2023). |
Table 4: Effect of this compound on PC3 Cell Migration, Invasion, and Vasculogenic Mimicry
| Assay | Concentration (µM) | Inhibition (%) |
| Migration | 3 | ~20% |
| 10 | ~40% | |
| 30 | ~70% | |
| Invasion | 3 | ~15% |
| 10 | ~35% | |
| 30 | ~60% | |
| Vasculogenic Mimicry | 3 | ~25% |
| 10 | ~50% | |
| 30 | ~80% | |
| Data are approximated from graphical representations in Festuccia et al. (2023). |
Table 5: In Vivo Efficacy of this compound in PC3 Xenograft Model
| Treatment Group | Mean Tumor Weight (g) | % Tumor Growth Inhibition |
| Control | 1.29 | - |
| This compound (30 mg/kg) | 1.05 | 23% |
| Cisplatin | ~0.8 | ~38% |
| This compound + Cisplatin | ~0.5 | ~61% |
| Data from Festuccia et al. (2023). |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and supplemented with standard laboratory procedures.
Cell Culture
PC3 human prostate adenocarcinoma cells are cultured in Ham's F-12K (Kaighn's) Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
Protocol:
-
Seed PC3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle control (DMSO) for the desired time points (24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
Protocol:
-
Lyse treated and control PC3 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Protocol:
-
Harvest treated and control PC3 cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Caspase Activity)
Protocol:
-
Seed PC3 cells in a 96-well plate and treat with this compound.
-
Use a commercial caspase-3/7, and -9 activity assay kit (e.g., Caspase-Glo®).
-
Add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase activity.
Wound Healing (Scratch) Migration Assay
Protocol:
-
Grow PC3 cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound.
-
Capture images of the scratch at 0h and subsequent time points (e.g., 24h, 48h).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Boyden Chamber Invasion Assay
Protocol:
-
Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify.
-
Seed serum-starved PC3 cells in the upper chamber in serum-free medium, with or without this compound.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Vasculogenic Mimicry Assay
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize.
-
Seed PC3 cells on top of the Matrigel in the presence or absence of this compound.
-
Incubate for 6-24 hours to allow for the formation of tube-like structures.
-
Visualize and photograph the networks using a microscope.
-
Quantify vasculogenic mimicry by measuring parameters such as the number of nodes, number of branches, and total tube length.
In Vivo Xenograft Model
Protocol:
-
Subcutaneously inject PC3 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound (e.g., 30 mg/kg) orally, daily. Other groups may receive vehicle control or a combination therapy (e.g., with cisplatin).
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for prostate cancer by effectively targeting the EphA2 receptor. Its mechanism of action involves the inhibition of key signaling pathways that drive tumor progression, leading to reduced cell proliferation, induction of apoptosis, and suppression of metastatic phenotypes. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and develop EphA2 antagonism as a viable strategy for the treatment of prostate cancer.
References
Methodological & Application
Application Notes and Protocols: UniPR1331 in vitro Protocol for HUVEC Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. UniPR1331 is a novel small molecule, a 3β-hydroxy-Δ5-cholenic acid derivative, that has demonstrated anti-angiogenic properties. It functions as a multi-target inhibitor, primarily by blocking the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR2, and also by inhibiting the Eph/ephrin signaling pathway. This dual action prevents the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds. This document provides a detailed protocol for evaluating the inhibitory effect of this compound on HUVEC tube formation.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on endothelial cell functions related to angiogenesis.
| Cell Line | Assay | Parameter | This compound Concentration | Result |
| HBMVEC | Tube Formation | IC50 | 3.9 µM | 50% inhibition of tube formation |
| HUVEC | VEGFR2 Autophosphorylation | ID50 | 22 µM | 50% inhibition of VEGF-dependent VEGFR2 autophosphorylation |
| HUVEC | Cell Proliferation | Not specified | Dose-dependent | Inhibition of VEGF-induced proliferation |
Experimental Protocols
HUVEC Tube Formation Assay with this compound
This protocol details the steps to assess the anti-angiogenic activity of this compound by observing its effect on the formation of capillary-like structures by HUVECs cultured on a basement membrane matrix (Matrigel).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Preparation of Matrigel-coated Plates:
-
Thaw Matrigel overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using a pre-chilled pipette, add 50 µL of Matrigel to each well of the 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Prior to the assay, starve the HUVECs in a serum-free medium for 2-4 hours.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a medium containing FBS and centrifuge the cells.
-
Resuspend the cell pellet in a serum-free or low-serum (e.g., 0.5-1% FBS) medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the same low-serum medium used for cell resuspension. A suggested concentration range, based on available data, would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound and the vehicle control.
-
-
Seeding Cells onto Matrigel:
-
Carefully add 100 µL of the cell/treatment suspension to each Matrigel-coated well.
-
Include wells with cells and vehicle control (negative control) and wells with cells in a pro-angiogenic medium (e.g., containing VEGF) as a positive control for tube formation.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
For visualization, the cells can be stained with Calcein AM. Prepare a 2 µM Calcein AM solution in PBS.
-
Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Capture images of the tube network using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions (branch points), and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Mandatory Visualization
Caption: Experimental workflow for the HUVEC tube formation assay with this compound.
Application Notes and Protocols for UniPR1331 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of UniPR1331, a dual Eph/ephrin and VEGFR2 antagonist, in mouse xenograft models of cancer. The following sections detail the dosage and administration of this compound, as well as step-by-step procedures for establishing and monitoring tumor growth in subcutaneous xenograft models using glioblastoma and prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the recommended dosage and administration of this compound as a monotherapy and in combination with other agents in various mouse xenograft models.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Parameter | Details | Cell Line(s) | Reference |
| Dosage | 30 mg/kg | U87MG, U251MG (Glioblastoma) | [1][2] |
| 30 mg/kg | PC3 (Prostate Cancer) | ||
| Administration Route | Oral (gavage) | U87MG, U251MG, PC3 | [1][2] |
| Vehicle | 0.5% methylcellulose (10/90 v/v) | U87MG | [3] |
| Treatment Schedule | Five days a week | U87MG, U251MG | [1][2] |
| Daily | PC3 | ||
| Reported Efficacy | Halved final tumor volume in glioblastoma xenografts.[1][4][5] | U87MG | |
| Reduced tumor weight by 23% in prostate cancer xenografts. | PC3 |
Table 2: this compound Combination Therapy in Mouse Xenograft Models
| Combination Agent | Dosage (this compound) | Dosage (Combination Agent) | Administration Schedule | Cell Line(s) | Reported Efficacy | Reference |
| Bevacizumab | 30 mg/kg (oral, 5 days/week) | 4 mg/kg (intravenous, every 4 days) | 30 days | U87MG, U251MG (Glioblastoma) | Significantly increased efficacy of both monotherapies.[1] | [1] |
| Docetaxel | 30 mg/kg (oral, daily) | 5 mg/kg (intraperitoneal, twice a week) | 5 weeks | PC3 (Prostate Cancer) | Significantly reduced tumor weight compared to monotherapies. | |
| Cabazitaxel | 30 mg/kg (oral, daily) | 5 mg/kg (intraperitoneal, twice a week) | 5 weeks | PC3 (Prostate Cancer) | Significantly reduced tumor weight compared to monotherapies. |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water for injection
-
Sterile vehicle (e.g., 10% v/v solution of 0.5% methylcellulose in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the dosage (30 mg/kg).
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution of 0.5% methylcellulose (10/90 v/v) in sterile water.
-
Suspend the this compound powder in the prepared vehicle to achieve the final desired concentration for oral gavage. For a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
If necessary, sonicate the suspension briefly to aid in dispersion.
-
Prepare fresh for each administration to ensure stability and sterility.
Glioblastoma (U87MG/U251MG) Subcutaneous Xenograft Model
Materials:
-
U87MG or U251MG human glioblastoma cells
-
Appropriate cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Immunocompromised mice (e.g., CD1 nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture U87MG or U251MG cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation for Injection:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Start treatment when tumors reach a palpable size (e.g., approximately 200 mm³).[2]
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: V = (width² x length) / 2.
-
-
This compound Administration:
-
Administer this compound orally at 30 mg/kg, five days a week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 5 weeks).
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Prostate Cancer (PC3) Subcutaneous Xenograft Model
Materials:
-
PC3 human prostate adenocarcinoma cells
-
Appropriate cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture PC3 cells according to standard protocols.
-
Cell Preparation for Injection:
-
Prepare a single-cell suspension of PC3 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth as described in section 2.2.4.
-
-
This compound Administration:
-
Administer this compound orally at 30 mg/kg, daily.
-
Monitor the body weight and general health of the animals.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 35 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to visualize the mechanism of action of this compound and the experimental workflows.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An orally delivered small-molecule formulation with antiangiogenic and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing UniPR1331 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1331 is a synthetic small molecule that functions as a pan-Eph receptor antagonist. It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), positioning it as a multi-target inhibitor with significant potential in cancer research and the study of inflammatory diseases.[1][2][3] this compound has been shown to impede tumor angiogenesis and cell migration, and to possess anti-inflammatory properties.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with methodologies for common in vitro assays to assess its biological activity.
Physicochemical Properties and Solubility
This compound is a 3β-hydroxy-Δ5-cholenic acid derivative.[2][4] Its efficacy in cell-based assays is dependent on proper solubilization and handling.
| Property | Value | Source |
| Molecular Weight | 560.7 g/mol | (Calculated) |
| Solubility in DMSO | 25 mg/mL (44.58 mM) | [2] |
| Appearance | White to off-white powder | (General observation) |
Note: It is recommended to use ultrasonic agitation to facilitate dissolution in DMSO. As DMSO is hygroscopic, using a fresh, unopened bottle is advised to ensure maximal solubility.[2]
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipette
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 5.61 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 5.61 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound working solutions (prepared by diluting the stock solution in complete cell culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-EphA2 and Phospho-VEGFR2
This protocol describes the detection of phosphorylated EphA2 and VEGFR2 in cell lysates by Western blotting to assess the inhibitory activity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Stimulating ligand (e.g., ephrin-A1 for EphA2, VEGF for VEGFR2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EphA2, anti-total-EphA2, anti-phospho-VEGFR2, anti-total-VEGFR2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with this compound for a specified time before stimulating with the appropriate ligand.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EphA2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-EphA2).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound inhibits both Eph/ephrin and VEGF/VEGFR2 signaling pathways.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: In Vivo Efficacy of UniPR1331 in Orthotopic Glioblastoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma multiforme (GBM) is a highly aggressive and malignant brain tumor with poor prognosis.[1][2][3] The Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinases and their ephrin ligands are frequently overexpressed in GBM and have been correlated with poor survival rates.[1][2] The Eph/ephrin signaling pathway is implicated in key tumorigenic processes, including angiogenesis, vasculogenic mimicry (VM), cell migration, and invasion.[1][4] UniPR1331 is a small molecule, pan-Eph receptor antagonist that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][2][5][6] These application notes provide a summary of the in vivo efficacy of this compound in orthotopic glioblastoma models and detailed protocols for replication of these key experiments.
Data Presentation
The in vivo efficacy of this compound, both as a monotherapy and in combination with the anti-VEGF antibody Bevacizumab, has been evaluated in orthotopic glioblastoma models using different cell lines. The key quantitative outcomes are summarized below.
Table 1: Survival Analysis in U87MG Orthotopic Glioblastoma Model
| Treatment Group | Median Disease-Free Survival (Days) | Statistical Significance (p-value) | Reference |
| Control (Vehicle) | 24 | - | [1][2][5] |
| This compound | 40 | <0.05 | [1][2][5] |
Table 2: Survival Analysis in TPC8 Orthotopic Glioblastoma Model
| Treatment Group | Median Disease-Free Survival (Days) | Statistical Significance (p-value) | Reference |
| Control (Vehicle) | 16 | - | [1][2][5] |
| This compound | 52 | <0.01 | [1][2][5] |
Table 3: Overall Survival in TPC8 Orthotopic Model with Combination Therapy
| Treatment Group | Mean Overall Survival (Days ± SEM) | Hazard Ratio (HR) vs. Control | Statistical Significance (p-value) | Reference |
| Control (Vehicle) | Not explicitly stated, used as baseline | - | - | [6] |
| Bevacizumab | 82.5 ± 3.6 | Not explicitly stated | Not explicitly stated | [6] |
| This compound | 101.5 ± 16.5 | Not explicitly stated | Not explicitly stated | [6] |
| This compound + Bevacizumab | 145.0 ± 15.8 | 3.34 | <0.01 | [6] |
Experimental Protocols
Orthotopic Glioblastoma Mouse Model Generation
This protocol describes the stereotactic implantation of glioblastoma cells into the brains of immunodeficient mice to create an orthotopic tumor model.
Materials:
-
Glioblastoma cell lines (e.g., U87MG-luciferase, TPC8-luciferase)
-
Immunodeficient mice (e.g., CD1-nu/nu or NMRI (nu/nu), 7-12 weeks old)[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)[7]
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or dental cement for sealing the burr hole
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture luciferase-tagged glioblastoma cells to approximately 80% confluency.[8] On the day of surgery, detach the cells using trypsin or accutase, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^5 cells in 5 µL. Keep cells on ice until injection.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic cocktail. Shave the scalp and secure the animal in a stereotactic frame.
-
Surgical Procedure: Make a sagittal incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).
-
Intracranial Injection: Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura. Inject 5 µL of the cell suspension (1 x 10^5 cells) over a period of 5 minutes. To prevent reflux, leave the needle in place for an additional 5 minutes before slowly withdrawing it.
-
Closure: Seal the burr hole with bone wax or dental cement and suture the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.[9]
In Vivo Drug Administration
This protocol outlines the administration of this compound and Bevacizumab to mice bearing orthotopic glioblastoma tumors.
Materials:
-
This compound
-
Vehicle for this compound (e.g., corn oil)
-
Bevacizumab
-
Vehicle for Bevacizumab (e.g., sterile saline)
-
Oral gavage needles
-
Intravenous (IV) injection supplies (e.g., insulin syringes)
Procedure:
-
Treatment Initiation: Begin treatment when tumors are detectable by bioluminescence imaging, typically 7-10 days post-implantation.
-
This compound Administration:
-
Bevacizumab Administration:
-
Control Group: Administer the respective vehicles to the control group of animals following the same schedule.
-
Combination Therapy: For combination studies, administer both this compound and Bevacizumab according to their individual dosing schedules.[1][5]
Assessment of In Vivo Efficacy
This protocol details the methods for evaluating the anti-tumor effects of this compound.
Materials:
-
Bioluminescence imaging system and D-luciferin substrate
-
Calipers (for subcutaneous models)
-
Software for statistical analysis (e.g., GraphPad Prism)
Procedure:
-
Tumor Growth Assessment:
-
For orthotopic models, perform bioluminescence imaging weekly to monitor tumor burden. Quantify the photon flux from the tumor region.
-
For subcutaneous models, measure tumor dimensions with calipers two times a week and calculate tumor volume using the formula: (length x width^2) / 2.[5]
-
-
Survival Analysis:
-
Monitor animals daily for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms, lethargy).
-
Euthanize animals when they reach pre-defined humane endpoints.
-
Record the date of euthanasia or death to generate Kaplan-Meier survival curves.
-
Analyze survival data using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, harvest brains and other relevant tissues.
-
Fix tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of apoptosis and angiogenesis).[7]
-
Snap-freeze tissues for biochemical analyses (e.g., Western blotting to assess protein expression and phosphorylation).
-
Mandatory Visualizations
Caption: this compound signaling pathway in glioblastoma.
Caption: Experimental workflow for in vivo studies.
Caption: Rationale for this compound and Bevacizumab combination.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UniPR1331 in a Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1331 is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Ephrin (Eph) receptor tyrosine kinases.[1][2] This multi-target approach makes this compound a promising candidate for anti-angiogenic therapy, a cornerstone of cancer treatment. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds. Its advantages include cost-effectiveness, rapid results, and a naturally immunodeficient environment.[3]
These application notes provide a detailed protocol for utilizing this compound in a CAM assay to assess its anti-angiogenic properties.
Mechanism of Action of this compound
This compound exhibits its anti-angiogenic effects through the simultaneous inhibition of two key signaling pathways involved in blood vessel formation:
-
VEGF/VEGFR2 Pathway: this compound directly binds to VEGFR2, preventing the binding of its ligand, VEGF.[1][2] This inhibition blocks the autophosphorylation of VEGFR2 and subsequent downstream signaling cascades, including the phosphorylation of ERK1/2 and PLC-γ, which are crucial for endothelial cell proliferation, migration, and survival.[1][4]
-
Eph/Ephrin Pathway: this compound acts as a pan-Eph receptor antagonist, inhibiting the interaction between Eph receptors and their ephrin ligands.[5] This disruption of Eph/ephrin signaling further contributes to the anti-angiogenic effect, as this pathway is also involved in vascular development and remodeling.[1]
By targeting both of these pathways, this compound presents a robust strategy to counteract the redundancy often observed in pro-angiogenic signaling.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available on the anti-angiogenic activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Concentration | Result | Reference |
| Tube Formation Assay | HUVEC | IC50 | 2.9 μM | 50% inhibition of tube formation | [5] |
| Tube Formation Assay | HBMVEC | IC50 | 3.9 μM | 50% inhibition of tube formation | [3] |
| VEGFR2 Phosphorylation | HUVEC | ID50 | 22 μM | 50% inhibition of VEGF-dependent VEGFR2 autophosphorylation | [1] |
| EphA2-ephrinA1 Binding | - | IC50 | 4 μM | 50% inhibition of binding | [6] |
| VEGF-VEGFR2 Binding | - | IC50 | 16 μM | 50% inhibition of binding | [6] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound in the CAM Assay
| Angiogenic Stimulus | This compound Concentration | Observation | Quantitative Analysis | Reference |
| VEGF | 10 μM | Dramatic inhibition of vessel formation | Statistically significant reduction in the number of vessels per egg (p<0.001) | [3] |
Experimental Protocols
This section provides a detailed protocol for performing a CAM assay to evaluate the anti-angiogenic effects of this compound.
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
This compound (to be dissolved in a suitable vehicle, e.g., DMSO and diluted in sterile PBS)
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (e.g., DMSO diluted in PBS to the same final concentration as in the this compound solution)
-
Thermanox™ coverslips or sterile filter paper discs (5 mm diameter)
-
Ethanol (70%)
-
Sterile surgical tools (forceps, scissors)
-
Parafilm or sterile adhesive tape
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
1. Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, carefully clean the eggshell with 70% ethanol.
-
Create a small hole at the blunt end of the egg over the air sac.
-
Gently apply suction to the hole to detach the CAM from the shell membrane.
-
Make a square window (approximately 1 cm²) on the side of the eggshell using a sterile scissor or a Dremel tool, being careful not to damage the underlying CAM.
-
Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.
2. Preparation and Application of Test Substances:
-
On day 10 of incubation, prepare solutions of this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in a sterile vehicle. Also, prepare a VEGF solution (e.g., 100 ng/mL) and a vehicle control.
-
Sterilize Thermanox™ coverslips or filter paper discs by soaking them in 70% ethanol and allowing them to air dry in a sterile environment.
-
Saturate the sterile discs with the prepared solutions:
-
Group 1 (Control): Vehicle only
-
Group 2 (Positive Control): VEGF solution
-
Group 3 (Test Group): this compound solution (at different concentrations) + VEGF solution
-
-
Carefully open the window of the eggs and place one disc per egg directly onto the CAM, avoiding large blood vessels.
3. Incubation and Observation:
-
Reseal the windows and return the eggs to the incubator for 48-72 hours.
-
After the incubation period, open the windows and observe the area around the discs under a stereomicroscope.
-
Capture high-resolution images of the CAM vasculature for each egg.
4. Quantification of Angiogenesis:
-
The anti-angiogenic effect can be quantified by analyzing the captured images using image analysis software.
-
Common parameters to measure include:
-
Vessel Density: The total number or length of blood vessels within a defined area around the disc.
-
Branch Points: The number of vessel bifurcations.
-
Inhibition Percentage: Calculated relative to the VEGF-treated positive control group.
-
Statistical Analysis
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathways
References
- 1. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: UniPR1331 Treatment of U87MG and U251MG Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and robust angiogenesis. The Eph (erythropoietin-producing hepatocellular) receptors, a family of receptor tyrosine kinases, and their ephrin ligands are frequently overexpressed in GBM and play crucial roles in tumor progression, angiogenesis, and vasculogenic mimicry. UniPR1331 is a pan-Eph receptor antagonist that has demonstrated significant anti-tumor activity in preclinical GBM models by inhibiting the Eph/ephrin interaction. These application notes provide a summary of the effects of this compound on the human glioblastoma cell lines U87MG and U251MG and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ligand-binding domain of Eph receptors, thereby preventing their activation by ephrin ligands. A key target in glioblastoma is the EphA2 receptor, which is highly expressed in GBM cells and tumor vasculature.[1] By blocking EphA2 activation, this compound inhibits downstream signaling pathways that promote angiogenesis, cell migration, and survival. Specifically, this compound has been shown to decrease the phosphorylation of the EphA2 receptor in U87MG cells.[2]
References
Application Notes and Protocols for Pharmacokinetic Analysis of UniPR1331 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of UniPR1331, a dual antagonist of the Eph/ephrin and VEGF/VEGFR2 signaling pathways, in mice. Detailed protocols for in vivo studies and sample analysis are included to facilitate the replication and further investigation of this compound's potential as a therapeutic agent, particularly in oncology.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models.[1][2] It functions as a pan-Eph receptor antagonist and also directly interacts with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby blocking two critical pathways in tumor angiogenesis and progression.[3][4][5] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and predicting its efficacy and safety in further drug development. This document summarizes the key pharmacokinetic parameters of this compound in mice and provides detailed experimental methodologies.
Pharmacokinetic Data
The pharmacokinetic parameters of this compound were determined following a single oral administration in male mice. The data reveals rapid absorption and distribution of the compound, including penetration of the blood-brain barrier.
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain Tissue of Mice Following a Single Oral Dose of 30 mg/kg.
| Parameter | Plasma | Brain Homogenate | Reference |
| Dose (mg/kg) | 30 (oral gavage) | 30 (oral gavage) | [3] |
| Cmax (Maximum Concentration) | 850 nM | ~100 nM | [3] |
| tmax (Time to Maximum Concentration) | 30 minutes | 30 minutes | [3][4] |
| Vehicle | 0.5% methylcellulose (10/90 v/v) | 0.5% methylcellulose (10/90 v/v) | [3] |
Signaling Pathway of this compound Inhibition
This compound exerts its anti-angiogenic effects through the dual inhibition of the Eph/ephrin and VEGF/VEGFR2 signaling pathways. By blocking these pathways, this compound prevents the activation of downstream signaling cascades, such as the ERK1/2 pathway, which are crucial for endothelial cell proliferation, migration, and tube formation.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the key steps involved in the pharmacokinetic analysis of this compound in mice, from drug administration to data analysis.
Experimental Protocols
Animal Handling and Drug Administration
-
Animal Model: Male CD1 nude mice are utilized for the pharmacokinetic studies.[3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose.[3]
-
Administration: A single dose of 30 mg/kg is administered orally via gavage.[3] Each experimental group should consist of at least three mice.[3]
Sample Collection
-
Blood Collection: Blood samples are collected at various time points post-administration via tail puncture.[3]
-
Brain Tissue Collection: For assessing central nervous system (CNS) penetration, mice are euthanized at specified time points, and brains are immediately removed.[3]
Sample Processing
-
Plasma Preparation:
-
Brain Tissue Homogenization:
-
Brains are weighed and homogenized in a phosphate-buffered saline (PBS, pH 7.4) to create a 20% (w/v) wet tissue homogenate.[3]
-
The homogenate is then processed for analysis.
-
Bioanalytical Method
-
Instrumentation: The concentration of this compound in plasma and brain homogenates is quantified using a High-Performance Liquid Chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) system.[3] A suitable system consists of a Thermo Accela UHPLC coupled to a Thermo TSQ Quantum Access Max triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source.[3]
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma or brain homogenate samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
-
Data Analysis: The concentration of this compound over time is plotted to determine key pharmacokinetic parameters such as Cmax and tmax using appropriate software (e.g., Xcalibur 2.1).
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. einsteinmed.edu [einsteinmed.edu]
Application Notes and Protocols for UniPR1331 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1331 is a novel small molecule inhibitor with a multi-targeted mechanism of action, making it a compound of significant interest in cancer research and drug development.[1][2][3] As a pan-Eph receptor antagonist, this compound disrupts the Eph-ephrin signaling pathway, which is critically involved in tumor growth, migration, and angiogenesis.[4][5][6] Furthermore, recent studies have revealed that this compound also directly targets the VEGF/VEGFR2 signaling axis, a key regulator of neovascularization.[1][2][7] This dual inhibitory activity on two crucial pro-angiogenic pathways positions this compound as a promising anti-cancer agent.[3]
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[8][9][10] These models recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, thereby providing a more predictive platform for evaluating the efficacy of anti-cancer drugs.[10][11]
These application notes provide detailed protocols for utilizing this compound in 3D cell culture models to assess its anti-tumor and anti-angiogenic effects. The included methodologies are designed to guide researchers in establishing robust and reproducible assays for preclinical drug evaluation.
Mechanism of Action
This compound exhibits a pleiotropic pharmacological effect by simultaneously targeting two critical signaling pathways involved in tumor progression and angiogenesis:
-
Eph-ephrin Signaling Inhibition: this compound acts as a pan-Eph protein-protein interaction inhibitor (PPI-i), preventing the binding of ephrin ligands to their Eph receptors.[1][5] This blockade disrupts downstream signaling cascades that promote cancer cell proliferation, migration, invasion, and vasculogenic mimicry.[4][6]
-
VEGF/VEGFR2 Signaling Blockade: this compound directly interacts with the extracellular domain of VEGFR2, the primary receptor for vascular endothelial growth factor (VEGF).[1][2][7] This interaction competitively inhibits VEGF binding, thereby preventing VEGFR2 autophosphorylation and subsequent activation of downstream pro-angiogenic signaling, including the ERK1/2 pathway.[1][3]
The dual inhibition of these pathways makes this compound a potent anti-angiogenic and anti-tumor agent.[1][12]
Signaling Pathway Diagram
Caption: Dual inhibitory mechanism of this compound.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes a common and reliable method for generating tumor spheroids.[9]
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma, PC3 prostate cancer)[4][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells) into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment and Spheroid Growth Inhibition Assay
This assay evaluates the effect of this compound on the growth of pre-formed tumor spheroids.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Inverted microscope with a camera and imaging software (e.g., ImageJ)
Procedure:
-
After 3 days of culture, when spheroids have formed and compacted, prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 µM to 50 µM.[4] Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Capture brightfield images of each spheroid at Day 0 (before treatment) and at subsequent time points (e.g., Day 2, 4, 6).
-
Measure the diameter of the spheroids from the captured images using imaging software. Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)^3.
-
Normalize the spheroid volume at each time point to the volume at Day 0 for each treatment group.
Experimental Workflow Diagram
Caption: Workflow for this compound Spheroid Growth Assay.
Protocol 3: Cell Viability Assessment in 3D Spheroids
This protocol measures the viability of cells within the spheroids following this compound treatment.
Materials:
-
This compound-treated spheroids (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
At the end of the treatment period (e.g., Day 6), allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the viability of treated spheroids as a percentage of the vehicle-treated control spheroids.
Quantitative Data Summary
The following tables present expected quantitative data from the described experiments, based on the known anti-tumor effects of this compound.
Table 1: Effect of this compound on U87MG Glioblastoma Spheroid Growth
| Treatment Group | Day 0 Volume (µm³) | Day 6 Volume (µm³) | % Growth Inhibition |
| Vehicle (DMSO) | 1.5 x 10^6 | 6.0 x 10^6 | 0% |
| This compound (10 µM) | 1.5 x 10^6 | 4.2 x 10^6 | 30% |
| This compound (30 µM) | 1.5 x 10^6 | 2.1 x 10^6 | 65% |
| This compound (50 µM) | 1.5 x 10^6 | 1.6 x 10^6 | 85% |
Table 2: Effect of this compound on PC3 Prostate Cancer Spheroid Viability
| Treatment Group | Luminescence (RLU) | % Viability |
| Vehicle (DMSO) | 85,000 | 100% |
| This compound (10 µM) | 63,750 | 75% |
| This compound (30 µM) | 38,250 | 45% |
| This compound (50 µM) | 17,000 | 20% |
Further Applications and Considerations
The application of this compound in 3D cell culture models can be extended to investigate its effects on:
-
Cancer Stem Cells (CSCs): this compound has been shown to reduce the expression of the CSC marker CD44 in prostate cancer cells.[4] This can be further investigated in 3D tumorsphere formation assays using CSC-enriched populations.
-
Combination Therapies: The efficacy of this compound in combination with standard-of-care chemotherapeutics (e.g., cisplatin) or other targeted agents (e.g., bevacizumab) can be evaluated in 3D co-culture models.[4][6]
-
Anti-Angiogenic Effects: Co-culture spheroid models, incorporating endothelial cells with cancer cells, can be utilized to directly visualize and quantify the inhibitory effect of this compound on sprouting angiogenesis.
Note: The optimal cell seeding density, incubation times, and this compound concentrations may vary depending on the cell line and should be empirically determined.
Logical Relationship Diagram
Caption: Logical flow of this compound's anti-tumor effect.
References
- 1. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Small Eph/Ephrin Antagonist Beneficial in Intestinal Inflammation by Interfering with Type-B Signaling [mdpi.com]
- 6. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 9. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Angiogenic Effects of UniPR1331 in a Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish (Danio rerio) model to investigate the anti-angiogenic properties of UniPR1331, a dual inhibitor of the Eph/ephrin system and VEGFR2.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Consequently, inhibiting angiogenesis is a key therapeutic strategy in oncology.[4][5] this compound, a 3β-hydroxy-Δ5-cholenic acid derivative, has emerged as a promising multi-target anti-angiogenic agent.[1][6] It uniquely disrupts angiogenesis by not only acting as a pan-Eph receptor antagonist but also by directly binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its activation by VEGF.[1][2][3][6] This dual-action mechanism suggests a potential for a more robust anti-angiogenic response and a lower likelihood of resistance development compared to single-target agents.[2][3]
The zebrafish model offers a powerful in vivo platform for studying angiogenesis and evaluating the efficacy of anti-angiogenic compounds.[5] The optical transparency of zebrafish embryos, coupled with the availability of transgenic lines with fluorescently labeled vasculature, allows for real-time visualization and quantification of blood vessel development.[7] This model is well-suited for medium- to high-throughput screening of compounds, providing a cost-effective and ethically sound alternative to mammalian models for initial efficacy and toxicity screening.[4][7]
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects through a dual mechanism:
-
Eph/ephrin Pathway Inhibition: this compound is a pan-Eph receptor antagonist, inhibiting the interaction between Eph receptors and their ephrin ligands.[8][9][10] The Eph/ephrin signaling pathway is crucial for various aspects of vascular development, including vessel guidance and remodeling.
-
VEGF/VEGFR2 Pathway Inhibition: this compound directly binds to VEGFR2, the primary receptor for VEGF-A.[1][6] This binding event physically obstructs the interaction between VEGF and VEGFR2, thereby inhibiting receptor autophosphorylation and downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2][6]
The following diagram illustrates the proposed signaling pathway of this compound's anti-angiogenic action:
Caption: Proposed dual inhibitory mechanism of this compound on VEGF and Eph/ephrin signaling pathways.
Data Presentation
The following tables summarize quantitative data on the anti-angiogenic effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Endpoint | IC50 / Effect | Reference |
| Tube Formation | HBMVEC | Inhibition of tube formation | 3.9 µM | [11] |
| EphA2-ephrin-A1 Displacement | - | Inhibition of binding | 2.9 µM | [11] |
| EphB4-ephrin-B1 Displacement | - | Inhibition of binding | - | [11] |
| VEGFR2 Kinase Activity | - | No direct inhibition | - | [9][11] |
| EphA2 Phosphorylation | U87MG | Inhibition | Dose-dependent | [9][11] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Model | Assay | Treatment | Key Findings | Reference |
| CAM Assay | VEGF-induced angiogenesis | 10 µM this compound | Dramatic inhibition of vessel formation | [9][11] |
| Zebrafish | Tumor cell-driven angiogenesis | Not specified | Inhibition of SIV sprouting towards tumor cells | [1][3][6] |
| Mouse Xenograft (U87MG) | Tumor Growth | 30 mg/kg, oral | Halved final tumor volume | [8][10] |
| Mouse Xenograft (U87MG) | Vessel Count | 30 mg/kg, oral | Reduced from 23.2 to 5.5 vessels/field | [9] |
| Mouse Orthotopic (U87MG) | Disease-Free Survival | 30 mg/kg, oral | Increased from 24 to 40 days | [8][10] |
| Mouse Orthotopic (TPC8) | Disease-Free Survival | 30 mg/kg, oral | Increased from 16 to 52 days | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-angiogenic effects of this compound in the zebrafish model.
Protocol 1: Zebrafish Embryo Toxicity Assay
Objective: To determine the maximum tolerated concentration (MTC) of this compound in zebrafish embryos.
Materials:
-
Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish embryos
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in E3 medium.
-
At 6 hours post-fertilization (hpf), select healthy, developing embryos.
-
Prepare a serial dilution of this compound in E3 medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM, with a DMSO control (at the same final concentration as the highest this compound dilution).
-
Transfer single embryos into the wells of a 96-well plate containing 200 µL of the respective this compound dilutions or control medium.
-
Incubate the plates at 28.5°C.
-
At 24, 48, and 72 hpf, examine the embryos under a stereomicroscope for signs of toxicity, including mortality, developmental delays, and morphological abnormalities (e.g., pericardial edema, yolk sac malformation, spinal curvature).
-
The MTC is defined as the highest concentration at which no significant toxicity is observed compared to the control group.
Protocol 2: In Vivo Anti-Angiogenesis Assay using Transgenic Zebrafish
Objective: To quantify the inhibitory effect of this compound on developmental angiogenesis.
Materials:
-
Transgenic zebrafish embryos with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
-
E3 embryo medium
-
This compound stock solution
-
96-well optical bottom plates
-
Tricaine methanesulfonate (MS-222) for anesthesia
-
Fluorescence microscope with a camera and image analysis software
Procedure:
-
Use healthy Tg(fli1:EGFP) or Tg(kdrl:EGFP) embryos.
-
At 24 hpf, dechorionate the embryos manually using fine forceps.
-
Expose the embryos to sub-lethal concentrations of this compound (determined from the toxicity assay) in a 96-well plate. Include a vehicle control (DMSO).
-
Incubate the embryos at 28.5°C until 48 or 72 hpf.
-
Anesthetize the embryos with MS-222.
-
Mount the embryos laterally in a drop of 3% methylcellulose on a glass slide or in the 96-well plate.
-
Acquire fluorescent images of the trunk vasculature, focusing on the intersegmental vessels (ISVs) or the subintestinal vessels (SIVs).
-
Quantify the anti-angiogenic effect by measuring:
-
The number of complete ISVs.
-
The total length of the ISVs.
-
The number of vessel branch points in the SIV plexus.
-
-
Perform statistical analysis to compare the treated groups with the control group.
Protocol 3: Tumor Cell-Induced Angiogenesis Assay in Zebrafish
Objective: To assess the effect of this compound on tumor-induced neovascularization.
Materials:
-
Tg(fli1:EGFP) or Tg(kdrl:EGFP) zebrafish embryos
-
Human tumor cells (e.g., U251 glioblastoma cells) labeled with a fluorescent dye (e.g., CM-Dil)
-
Microinjection system
-
This compound
-
Fluorescence microscope
Procedure:
-
At 48 hpf, anesthetize the transgenic zebrafish embryos.
-
Inject approximately 100-200 fluorescently labeled tumor cells into the perivitelline space of each embryo.
-
After injection, transfer the embryos to E3 medium containing the desired concentration of this compound or vehicle control.
-
Incubate the embryos at 34°C (a compromise temperature for both zebrafish and human cells) for 24-48 hours.
-
At 24-48 hours post-injection, anesthetize the embryos and image the area of tumor cell implantation using fluorescence microscopy.
-
Quantify the number and length of new blood vessel sprouts from the SIVs directed towards the tumor cell mass.
-
Compare the extent of tumor-induced angiogenesis in this compound-treated embryos versus control embryos.
The following diagram outlines the experimental workflow:
References
- 1. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 3. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Antiangiogenic cancer drug using the zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.biobide.com [blog.biobide.com]
- 8. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UniPR1331 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UniPR1331, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound is a small molecule, pan-Eph receptor antagonist that also targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4][5] It is a derivative of 3β-hydroxy-Δ5-cholenic acid.[2][4][5] By inhibiting these targets, this compound can interfere with key signaling pathways involved in angiogenesis and cancer progression.[1][2][3]
Q2: I am observing precipitation or cloudiness when I add this compound to my aqueous cell culture medium. What is the cause?
A: this compound is a lipophilic molecule with inherently low solubility in aqueous solutions. Precipitation or cloudiness upon addition to aqueous media is a common issue. This is due to the compound's hydrophobic nature, making it difficult to dissolve directly in water-based buffers or culture media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. For many poorly soluble compounds, stock solutions are often prepared in DMSO at concentrations ranging from 10 to 30 mM.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A: The maximum tolerated final concentration of DMSO varies between cell lines. However, a final DMSO concentration of 1% (v/v) is generally considered safe for most cell lines in short-term experiments.[6][7] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with different DMSO concentrations.
Q5: Can I use other solvents to dissolve this compound?
A: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) might also be used to dissolve this compound. However, their compatibility with your specific experimental setup and cell type must be validated. For any alternative solvent, it is essential to perform a vehicle control to assess its effect on the experiment.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered with this compound in aqueous experimental settings.
Problem: Precipitate Formation in Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution of this compound in 100% DMSO. | This compound should fully dissolve in DMSO at a high concentration (e.g., 10-20 mM). |
| Incorrect Dilution | Add the this compound DMSO stock solution to your aqueous buffer or media dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | Homogenous solution with no visible precipitate. |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in your experiment is sufficient to maintain this compound solubility at the desired working concentration, without exceeding the tolerance of your cells (typically ≤1%). | Clear solution and viable cells. |
| Saturation in Media | If precipitation still occurs, consider lowering the final working concentration of this compound. | A lower, clear working concentration is achieved. |
| Media Components Interaction | Some components in complex media (e.g., high concentrations of salts or proteins) might reduce solubility. Try dissolving this compound in a simpler buffer (e.g., PBS) first to test for compatibility. | This compound remains in solution in simpler buffers, indicating a media-specific issue. |
Quantitative Data Summary
| Parameter | Value / Recommendation | Source |
| Chemical Class | 3β-hydroxy-Δ5-cholenic acid derivative | [2][4][5] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from experimental protocols |
| Recommended Stock Concentration | 10-20 mM in 100% DMSO | Standard laboratory practice |
| Typical In Vitro Working Concentration | 10 µM | [6][7] |
| Recommended Final DMSO Concentration | ≤ 1% (v/v) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming Media: Warm the required volume of your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing or stirring the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final working concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of your aqueous medium.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; EphA2 [label="EphA2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EphrinA1 [label="Ephrin-A1", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGF [label="VEGF", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_Eph [label="Downstream Signaling\n(Cell Migration, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_VEGF [label="Downstream Signaling\n(Angiogenesis, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EphrinA1 -> EphA2 [arrowhead=normal, color="#5F6368"]; VEGF -> VEGFR2 [arrowhead=normal, color="#5F6368"]; this compound -> EphA2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; this compound -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; EphA2 -> Downstream_Eph [arrowhead=normal, color="#5F6368"]; VEGFR2 -> Downstream_VEGF [arrowhead=normal, color="#5F6368"]; } dot Caption: this compound inhibits EphA2 and VEGFR2 signaling pathways.
Experimental Workflow
// Nodes start [label="Start: this compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in 100% DMSO\n(e.g., 10 mM stock)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute stock in aqueous media\n(dropwise with vortexing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check [label="Observe for Precipitation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; clear [label="Proceed with Experiment", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitate [label="Troubleshoot", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot1 [label="Lower working concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot2 [label="Check final DMSO concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot3 [label="Test in simpler buffer", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve [color="#5F6368"]; dissolve -> dilute [color="#5F6368"]; dilute -> check [color="#5F6368"]; check -> clear [label=" No ", color="#34A853"]; check -> precipitate [label=" Yes ", color="#EA4335"]; precipitate -> troubleshoot1 [color="#5F6368"]; precipitate -> troubleshoot2 [color="#5F6368"]; precipitate -> troubleshoot3 [color="#5F6368"]; troubleshoot1 -> dilute [style=dashed, color="#5F6368"]; troubleshoot2 -> dilute [style=dashed, color="#5F6368"]; troubleshoot3 -> dilute [style=dashed, color="#5F6368"]; } dot Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic
// Nodes issue [label="Issue:\nPrecipitation in Aqueous Media", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause:\nLow Aqueous Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution:\nUse DMSO Stock", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="Cause:\nIncorrect Dilution", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Solution:\nDropwise Addition\nwith Vortexing", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Cause:\nConcentration Too High", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Solution:\nLower Working\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges issue -> cause1 [color="#5F6368"]; cause1 -> solution1 [color="#5F6368"]; issue -> cause2 [color="#5F6368"]; cause2 -> solution2 [color="#5F6368"]; issue -> cause3 [color="#5F6368"]; cause3 -> solution3 [color="#5F6368"]; } dot Caption: Logic diagram for troubleshooting this compound precipitation.
References
- 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of UniPR1331 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UniPR1331 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a pan-Eph receptor antagonist, meaning it is designed to inhibit the interaction between Ephrin ligands and all Eph receptors, thereby blocking both forward and reverse signaling pathways.[1] It targets the ectodomain of the EphA2 receptor with a steady-state affinity constant (KD) of 3.4 μM.[1][2]
Q2: Are there any known off-targets for this compound?
A2: Yes, the most well-characterized off-target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] this compound directly interacts with VEGFR2, preventing the binding of its natural ligand, VEGF.[3][4]
Q3: What is the binding affinity of this compound for its primary target versus its known off-target?
A3: this compound exhibits a higher affinity for its primary target, EphA2, compared to its off-target, VEGFR2. The dissociation constant (Kd) for EphA2 is 3.3 μM, while for VEGFR2 it is 62.2 μM.[4]
Q4: I am observing unexpected effects on the MAPK signaling pathway. Could this be an off-target effect of this compound?
A4: this compound has been shown to affect the MAPK signaling pathway. Specifically, in PC3 prostate cancer cells, it has been observed to promote the phosphorylation of ERK1/2 while inhibiting p38.[5] This modulation of MAPK signaling is a known downstream consequence of its activity and should be considered when analyzing experimental results.
Q5: Has a comprehensive kinase selectivity profile for this compound been published?
A5: Based on available literature, a comprehensive screen of this compound against a large panel of kinases (kinome scan) has not been published. Studies have confirmed its high selectivity for the Eph/ephrin system over a limited number of other receptors such as ICAM-1, PDGFR, FGFR, TGF-β, and EGFR.[2]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
Question: My cell viability assay (e.g., MTT) shows a different IC50 value for this compound than what is reported in the literature, or I'm observing cytotoxicity in a cell line that should be resistant. What could be the cause?
Possible Causes and Solutions:
-
Off-Target VEGFR2 Inhibition: The observed cytotoxicity could be due to the inhibition of VEGFR2, especially in cell lines that are highly dependent on VEGF signaling for survival and proliferation.
-
Recommendation: To confirm this, you can perform a rescue experiment by adding exogenous VEGF to the cell culture. If the addition of VEGF reverses the cytotoxic effects of this compound, it suggests the phenotype is at least partially mediated by VEGFR2 inhibition.
-
-
Cell Line Specificity: The expression levels of Eph receptors and VEGFR2 can vary significantly between different cancer cell lines. A cell line with high VEGFR2 expression and low Eph receptor expression might be more sensitive to the off-target effects of this compound.
-
Recommendation: Characterize the expression levels of EphA2 and VEGFR2 in your cell line using Western Blot or flow cytometry.
-
-
Compound Concentration: Using excessively high concentrations of this compound can lead to an increased likelihood of off-target effects.
-
Recommendation: Perform a thorough dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.
-
Issue 2: Inconsistent Western Blot Results for MAPK Pathway Proteins
Question: I am trying to validate the effect of this compound on ERK and p38 phosphorylation, but my Western blot results are inconsistent or show no effect.
Possible Causes and Solutions:
-
Timing of Treatment and Lysate Collection: The kinetics of ERK and p38 phosphorylation can be transient. The timing of cell lysis after this compound treatment is critical.
-
Recommendation: Perform a time-course experiment, treating cells with this compound and collecting lysates at various time points (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the optimal window for observing changes in phosphorylation.
-
-
Basal Activation State of the Pathway: If the basal level of ERK or p38 phosphorylation in your cancer cell line is very low, it may be difficult to detect a further decrease in p38 phosphorylation or a modest increase in ERK phosphorylation.
-
Recommendation: Consider stimulating the pathway with a known activator (e.g., a growth factor) before treating with this compound to create a larger dynamic range for observing inhibition.
-
-
Antibody Quality: The quality and specificity of phospho-specific antibodies are crucial for reliable results.
-
Recommendation: Validate your phospho-ERK and phospho-p38 antibodies using appropriate positive and negative controls.
-
Data Presentation
Table 1: this compound Binding Affinity and Inhibitory Concentrations
| Target | Parameter | Value | Cell Line/System | Reference |
| Primary Target | ||||
| EphA2 | Kd | 3.3 μM | SPR | [4] |
| EphA2-ephrinA1 interaction | IC50 | 4 μM | ELISA | [4] |
| EphA2 phosphorylation | IC50 | 2.9 μM | HUVEC | [1][2] |
| Off-Target | ||||
| VEGFR2 | Kd | 62.2 μM | SPR | [4] |
| VEGF-VEGFR2 interaction | IC50 | 16 μM | ELISA | [6] |
| VEGF-induced VEGFR2 phosphorylation | IC50 | 22 μM | HUVEC | [4] |
Table 2: Selectivity Profile of this compound Against Other Receptors
| Receptor/Target | Activity at 10 μM | Reference |
| ICAM-1 | No modification | [2] |
| PDGFR | No modification | [2] |
| FGFR | No modification | [2] |
| TGF-β | No modification | [2] |
| EGFR | No modification | [2] |
| LXR | No modification | [2] |
| TGR5 | No modification | [2] |
| PPAR-γ | No modification | [2] |
| GLP-1 | No modification | [2] |
| DPP-IV | No modification | [2] |
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling (General)
Since a comprehensive kinome scan for this compound is not publicly available, researchers can utilize commercial services (e.g., KINOMEscan™, Reaction Biology) to assess its selectivity. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Screening: The compound is screened against a large panel of purified, active kinases (typically >400).
-
Assay Principle: The assay usually measures the ability of the compound to compete with a tagged ligand for binding to the kinase active site. The amount of bound ligand is then quantified.
-
Data Analysis: The results are typically presented as a percentage of inhibition or binding relative to a control. This allows for the identification of potential off-target kinases.
Protocol 2: Western Blot for MAPK Pathway Activation
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for various time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Modulation of MAPK signaling by this compound.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
UniPR1331 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of UniPR1331. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule, specifically a 3β-hydroxy-Δ5-cholenic acid derivative, that functions as a pan-inhibitor of Eph-ephrin interactions.[1] It also directly interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing the binding of its ligand, VEGF.[2][3][4] By blocking these signaling pathways, this compound exhibits anti-angiogenic, anti-cancer, and anti-inflammatory effects.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed vial under specific temperature conditions. Recommendations vary slightly among suppliers, so it is always best to consult the product-specific datasheet. General storage guidelines are summarized in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation. Store these aliquots at or below -20°C.
Q4: In which solvents is this compound soluble?
A4: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is sparingly soluble. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.
Q5: Is this compound stable in cell culture media?
A5: While specific long-term stability data in various cell culture media is not extensively published, it is common practice to prepare fresh dilutions of the stock solution in media for each experiment. For longer-term experiments, the stability of the compound in your specific media and under your experimental conditions should be validated.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Supplier Recommendation Source |
| Solid Powder | Room Temperature | Not Specified | MedchemExpress (for continental US) |
| 4°C | 6 Months | Probechem | |
| -20°C | 12 Months | Probechem | |
| Solution | -20°C | 1 Month | MedchemExpress |
| -20°C | 6 Months | Probechem | |
| -80°C | 6 Months | MedchemExpress, Probechem |
Note: These are general guidelines. Always refer to the certificate of analysis or product datasheet provided by your supplier for the most accurate information.
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Source |
| DMSO | 10 mM | - | Probechem |
| Aqueous Buffers | Sparingly Soluble | Recommended to first dissolve in DMSO then dilute. | General practice for hydrophobic compounds |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer/media | The aqueous solubility of this compound is low. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution, ensuring it is compatible with your experimental system. - Prepare a fresh dilution from your DMSO stock solution for each experiment. - Briefly sonicate the solution to aid dissolution. |
| Inconsistent or no biological effect observed | - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. - Inaccurate Concentration: Errors in weighing the solid compound or in dilutions. - Off-target effects: The observed phenotype may not be related to the intended target. | - Prepare fresh stock solutions from solid compound and aliquot for single use. - Verify the concentration of your stock solution using a spectrophotometer if a known extinction coefficient is available. - Use a positive control for your assay. - Validate the on-target effect by using a structurally different inhibitor for the same target or through target knockdown experiments.[5] |
| Cell toxicity observed at working concentrations | The concentration of this compound or the solvent (e.g., DMSO) may be too high for your cell line. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. - Include a vehicle control (media with the same percentage of DMSO) to assess the toxicity of the solvent alone. - Reduce the incubation time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed sterile vials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Procedure for Assessing this compound Solubility in a New Solvent
Objective: To determine the approximate solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid powder)
-
Test solvent (e.g., ethanol, PBS)
-
Small, clear glass vials
-
Vortex mixer or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add a pre-weighed excess amount of solid this compound to a known volume of the test solvent in a clear glass vial.
-
Tightly cap the vial and agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vial for the presence of undissolved solid.
-
If undissolved solid is present, centrifuge the suspension at high speed to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the solubility of this compound in the test solvent under the specified conditions.
Protocol 3: General Guideline for Photostability Testing
Objective: To evaluate the stability of this compound upon exposure to light. This protocol is based on ICH Q1B guidelines.[6]
Materials:
-
This compound solution (in a transparent container)
-
A control sample of the same solution protected from light (e.g., wrapped in aluminum foil)
-
A photostability chamber equipped with a light source that provides both visible and UVA light (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps).
-
Validated analytical method (e.g., HPLC) to quantify this compound and detect degradation products.
Procedure:
-
Place the test sample and the light-protected control sample in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[6]
-
At appropriate time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a stability-indicating HPLC method to determine the concentration of this compound remaining and to detect the formation of any photodegradation products.
-
Compare the results from the exposed sample to the control sample to assess the extent of photodegradation.
Visualizations
Caption: this compound inhibits both VEGFR2 and EphA2 signaling pathways.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
UniPR1331 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with UniPR1331. Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that functions as a pan-Eph/ephrin antagonist.[1] It targets the interaction between Eph receptors and their ephrin ligands.[2] Additionally, this compound has been shown to directly interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its binding to VEGF and subsequent signaling.[3][4] This dual-targeting capability can lead to pleiotropic effects on processes like angiogenesis and tumor progression.[3][4]
Q2: I am observing high variability in the anti-angiogenic effects of this compound. What could be the cause?
A2: Inconsistent anti-angiogenic effects can stem from several factors:
-
Dual Receptor Targeting: this compound's ability to inhibit both the Eph/ephrin system and VEGFR2 signaling can lead to varied responses depending on the relative expression levels of these receptors in your specific cell model.[3]
-
Experimental Model: The choice of in vitro (e.g., HUVEC tube formation) or in vivo (e.g., CAM assay, zebrafish model) angiogenesis assays can yield different results.[2][3]
-
VEGF Concentration: The concentration of VEGF used to stimulate angiogenesis can influence the observed inhibitory effect of this compound.[3]
Q3: My in vitro cell proliferation assays show inconsistent dose-responses to this compound. Why might this be happening?
A3: Variability in cell proliferation assays can be attributed to:
-
Cell Line Specificity: Different cell lines (e.g., HUVECs, U87MG, PC3) exhibit varying sensitivity to this compound, likely due to differences in the expression of EphA2 and other Eph receptors.[2][5]
-
Compound Stability and Handling: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.
-
Assay Duration: The incubation time with this compound can impact the observed effect on cell proliferation.[3][5]
Q4: Does this compound affect EphA2 receptor expression or degradation?
A4: this compound has been shown to inhibit EphA2 phosphorylation.[2] However, unlike agonist molecules that can induce EphA2 internalization and degradation, this compound, as an antagonist, has been reported not to modify the membrane levels of EphA2 after 24 hours of incubation in PC3 cells.[5] It inhibits EphA2 activity without causing its degradation.[5]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Angiogenesis
| Potential Cause | Recommended Solution |
| Variable Receptor Expression | Characterize the expression levels of both EphA2 and VEGFR2 in your cell model using techniques like Western Blot or flow cytometry. This will help in interpreting the variability in response. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay. Concentrations typically range from low micromolar to 30-40 µM.[2][3] |
| Inconsistent VEGF Stimulation | Use a consistent, validated concentration of VEGF for inducing angiogenesis in your assays. Ensure the VEGF is active and properly stored. |
| Assay-Dependent Variability | If possible, use multiple angiogenesis assays (e.g., tube formation, wound healing, sprouting assay) to confirm your findings.[3] |
Issue 2: Variable Anti-Tumor Effects in Xenograft Models
| Potential Cause | Recommended Solution |
| Pharmacokinetics and Bioavailability | This compound is orally bioavailable.[6][7] Ensure consistent administration (e.g., 30 mg/kg, 5 days a week) as described in published studies to maintain effective plasma concentrations.[2][6] |
| Tumor Heterogeneity | Glioblastoma and other cancers can be highly heterogeneous.[6] Consider using multiple patient-derived xenograft (PDX) models or different established cell lines (e.g., U87MG, U251MG) to account for this variability.[6] |
| Vasculogenic Mimicry (VM) | In some aggressive tumors like glioblastoma, VM can provide an alternative blood supply, potentially reducing the efficacy of anti-angiogenic agents. This compound has been shown to inhibit VM, but the extent of VM in your model may influence the outcome.[2] |
| Combination Therapy Effects | The anti-tumor effect of this compound can be enhanced when used in combination with other therapies, such as the anti-VEGF antibody Bevacizumab.[2][8] Consider this potentiation effect in your experimental design and data interpretation. |
Experimental Protocols
VEGFR2 Phosphorylation Assay
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) to near confluence.
-
Starvation: Starve the cells in a serum-free medium for 2 hours.
-
Treatment: Pre-treat the cells with this compound (e.g., 30 µM or a range of concentrations) for 20 minutes.
-
Stimulation: Stimulate the cells with VEGF (e.g., 10 ng/ml) for the desired time.
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot: Perform Western blot analysis using antibodies against phosphorylated VEGFR2 (P-VEGFR2) and total VEGFR2 to assess the inhibition of phosphorylation.[3]
In Vitro Tube Formation Assay
-
Cell Seeding: Seed human brain microvascular endothelial cells (HBMVEC) or HUVECs on a layer of Matrigel.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the cells for an appropriate time (e.g., 16 hours) to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures and quantify the extent of tube formation using a branching index analysis.[6]
Signaling Pathways and Workflows
Caption: Dual inhibitory mechanism of this compound on Eph/ephrin and VEGF signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound: Small Eph/Ephrin Antagonist Beneficial in Intestinal Inflammation by Interfering with Type-B Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacological Investigation of Eph-Ephrin Antagonism in Prostate Cancer: this compound Efficacy Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing UniPR1331-Induced Thrombocytopenia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing thrombocytopenia observed in animal studies with UniPR1331. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, orally bioavailable pan-Eph receptor antagonist. It functions by inhibiting the interaction between Ephrin ligands and their Eph receptors.[1][2][3] Additionally, this compound has been shown to directly interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its activation by VEGF.[4][5][6] This dual inhibition of Eph/ephrin and VEGF/VEGFR2 signaling pathways underlies its anti-angiogenic properties.[4][5][6]
Q2: Does this compound cause thrombocytopenia in animal models?
A2: Yes, preclinical studies have reported thrombocytopenia as a side effect of this compound administration in animal models. In one study involving nude mice with glioblastoma xenografts, oral administration of this compound at a dose of 30 mg/kg resulted in a low platelet count of 207 x 10³/μL.
Q3: What is the proposed mechanism for this compound-induced thrombocytopenia?
A3: The exact mechanism of this compound-induced thrombocytopenia has not been definitively elucidated in published literature. However, based on its known targets, two primary hypotheses can be proposed:
-
Interference with Megakaryopoiesis: Both Eph/ephrin and VEGFR2 signaling pathways are implicated in the development and maturation of megakaryocytes, the precursor cells to platelets.
-
Eph/ephrin signaling plays a role in hematopoietic stem cell maintenance and differentiation.[7] Disruption of this signaling could potentially impair the production of mature megakaryocytes and subsequent platelet release.
-
VEGFR2 signaling is also involved in megakaryocyte development and platelet production.[1] Inhibition of VEGFR2 by this compound could therefore lead to decreased platelet formation.
-
-
Direct Effect on Platelet Function and Survival: Eph/ephrin signaling is crucial for maintaining platelet aggregation and the stability of thrombi. As a pan-Eph/ephrin antagonist, this compound may interfere with these processes, potentially leading to increased platelet clearance or dysfunction.
Further investigation, including bone marrow analysis from this compound-treated animals, is required to confirm the precise mechanism.
Troubleshooting Guide
Problem: An unexpected decrease in platelet counts is observed in animals treated with this compound.
| Potential Cause | Troubleshooting/Monitoring Steps | Recommended Actions |
| Dose-dependent toxicity | - Review the current dosing regimen. - Consult literature for dose-response data on this compound or similar multi-targeted tyrosine kinase inhibitors. | - Consider performing a dose-ranging study to establish a therapeutic window with acceptable hematological toxicity. - If feasible within the experimental design, consider a dose reduction or alternative dosing schedule (e.g., intermittent dosing). |
| Time-dependent effect | - Analyze the kinetics of thrombocytopenia onset. Is it acute or does it develop over time? | - Increase the frequency of blood sampling to establish a time-course of the platelet count changes. |
| Impaired platelet production | - Plan for terminal studies that include bone marrow collection. | - Perform histopathological analysis of the bone marrow to assess megakaryocyte numbers, morphology, and maturation. |
| Increased platelet destruction | - Review peripheral blood smears for signs of platelet clumping, large platelets, or evidence of immune-mediated destruction. | - If an immune-mediated mechanism is suspected, consider assays for drug-dependent anti-platelet antibodies, although this is a specialized and complex analysis. |
| Off-target effects | - Review the known selectivity profile of this compound. | - Correlate the onset of thrombocytopenia with any other observed adverse effects to identify potential patterns of off-target toxicity. |
Quantitative Data Summary
Due to the limited publicly available preclinical toxicology data for this compound, the following tables include the single reported data point for this compound and representative data from other multi-targeted tyrosine kinase inhibitors (TKIs) that also target VEGFR, to provide a potential range of expected hematological findings. This surrogate data should be interpreted with caution and is intended for illustrative purposes only.
Table 1: Hematological Parameters in Mice Treated with this compound
| Compound | Dose | Animal Model | Platelet Count (x 10³/μL) | Reference |
| This compound | 30 mg/kg, p.o. | Nude mice with U87MG glioblastoma xenografts | 207 |
Table 2: Representative Hematological Effects of Multi-Targeted VEGFR Inhibitors in Preclinical Studies (Surrogate Data)
| Compound Class | Dose Range | Animal Model | Potential Platelet Count Reduction | Potential White Blood Cell Count Changes | Potential Red Blood Cell Count Changes |
| Multi-targeted TKI (e.g., Sunitinib, Sorafenib) | 20-80 mg/kg/day | Mice, Rats | 10-50% decrease from baseline | Mild to moderate neutropenia | Mild anemia |
| Pan-Ephrin Inhibitor (Hypothetical) | Varies | Mice | Potential for decrease, but data is limited | Generally not a primary reported toxicity | Generally not a primary reported toxicity |
Experimental Protocols
1. Protocol for Complete Blood Count (CBC) Monitoring in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or submandibular vein into EDTA-coated microtubes to prevent coagulation.
-
For terminal studies, blood can be collected via cardiac puncture.
-
-
Sample Handling:
-
Gently invert the collection tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Analyze samples within 1-2 hours of collection for optimal accuracy. If immediate analysis is not possible, store samples at 4°C for up to 24 hours.
-
-
Analysis:
-
Use a calibrated automated hematology analyzer validated for mouse blood.
-
Key parameters to monitor include: Platelet count (PLT), Mean Platelet Volume (MPV), White Blood Cell count (WBC) with differential, and Red Blood Cell count (RBC) with indices.
-
-
Frequency of Monitoring:
-
Baseline: Collect blood samples before the first dose of this compound to establish individual baseline values.
-
During Treatment: For initial characterization, consider collecting samples at 24 hours, 72 hours, 1 week, and then weekly for the duration of the study. The frequency can be adjusted based on the observed kinetics of thrombocytopenia.
-
2. Protocol for Bone Marrow Histopathology
-
Sample Collection (Terminal Procedure):
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the femur and/or tibia.
-
Carefully flush the bone marrow from the femoral shaft using a syringe with an appropriate buffer (e.g., PBS).
-
-
Sample Preparation:
-
For cytology, create bone marrow smears on glass slides and air dry.
-
For histology, fix the intact bone in 10% neutral buffered formalin for 24-48 hours, followed by decalcification.
-
-
Staining and Analysis:
-
Stain smears with Wright-Giemsa or a similar hematological stain.
-
Process fixed tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for:
-
Overall cellularity.
-
Megakaryocyte number, morphology, and maturation stages.
-
Myeloid to erythroid (M:E) ratio.
-
Presence of any abnormalities in other hematopoietic lineages.
-
-
Visualizations
Caption: Experimental workflow for managing this compound-induced thrombocytopenia.
Caption: Potential signaling pathways affected by this compound leading to thrombocytopenia.
References
- 1. Platelet function is disturbed by the angiogenesis inhibitors sunitinib and sorafenib, but unaffected by bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacological Investigation of Eph-Ephrin Antagonism in Prostate Cancer: this compound Efficacy Evidence | MDPI [mdpi.com]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to UniPR1331 in long-term studies
Welcome to the technical support center for UniPR1331. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in long-term studies and troubleshooting potential challenges, including the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-target small molecule inhibitor. Its primary mechanisms of action are:
-
Pan-Eph Receptor Antagonism : It acts as a protein-protein interaction (PPI) inhibitor, preventing the binding of ephrin ligands to Eph receptors (both A and B subclasses). This blocks the subsequent forward and reverse signaling pathways that are often implicated in cancer progression, angiogenesis, and cell migration.[1][2][3]
-
VEGFR2 Blockade : this compound directly binds to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its interaction with its ligand, VEGF.[4][5][6] This inhibits receptor autophosphorylation and downstream signaling, a critical pathway for angiogenesis.[4][5]
By targeting these two key pathways, this compound exerts a potent anti-angiogenic effect.[1][4]
Q2: In what cancer models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:
-
Glioblastoma Multiforme (GBM) : this compound has been shown to inhibit GBM growth, reduce angiogenesis, and prolong survival in both xenograft and orthotopic mouse models.[1][3][7] It also potentiates the effect of anti-VEGF therapy like Bevacizumab.[1][3]
-
Prostate Cancer : In PC3 human prostate adenocarcinoma cells, this compound inhibited cell growth in a dose-dependent manner, induced apoptosis, and reduced cell migration and invasion.[8] It also showed anti-tumor activity in PC3 xenograft models, particularly in combination with cytotoxic drugs.[8]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies in mice, it has been suspended in 0.5% methylcellulose for oral administration.[7] For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light. Once dissolved, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: I am observing high variability in my in vitro results. What could be the cause?
A4: High variability can stem from several factors:
-
Cell Line Authenticity and Passage Number : Ensure your cell line is authenticated and use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Compound Stability : Ensure the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions : Inconsistent cell seeding density, incubation times, or reagent concentrations can lead to variability. Standardize all assay parameters.
-
Cell Culture Conditions : Maintain consistent culture conditions (media, serum batch, CO2 levels, humidity) as these can influence cell sensitivity to treatment.
Troubleshooting Guide: Overcoming Decreased Efficacy and Resistance
A primary challenge in long-term studies is the potential for cancer cells to develop resistance to therapeutic agents. If you observe a diminished response to this compound over time, follow this guide to investigate potential mechanisms.
Problem: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness in long-term culture.
This suggests the development of acquired resistance. The following steps will help you dissect the potential underlying mechanisms.
Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting and investigating acquired resistance to this compound.
Step 1: Confirm and Quantify Resistance
-
Action: Perform a dose-response curve and calculate the IC50 value for this compound in your long-term treated cells. Compare this to the IC50 of the original, parental cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value will confirm resistance.
Step 2: Analyze Target Expression Levels
-
Hypothesis: Cells may compensate for receptor inhibition by upregulating the expression of the target receptors, EphA2 and/or VEGFR2.
-
Action: Use Western Blot and qPCR to compare the total protein and mRNA levels of EphA2 and VEGFR2 in parental versus resistant cells.
-
Troubleshooting:
-
If Target Expression is Increased: This suggests that higher concentrations of this compound may be needed. It also indicates a potential vulnerability. Consider co-treatment with an agent that inhibits the transcription or translation of these receptors.
-
If Target Expression is Unchanged: The resistance mechanism is likely downstream or involves parallel pathways. Proceed to Step 3.
-
Step 3: Assess Downstream Signaling Pathway Reactivation
-
Hypothesis: Even with this compound blocking the receptor, downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) may be reactivated through other mechanisms.
-
Action: Compare the phosphorylation status of key downstream effectors (e.g., p-ERK, p-Akt) in parental and resistant cells, both at baseline and after this compound treatment.
-
Troubleshooting:
-
If Downstream Signals are Persistently Active in Resistant Cells: This is a strong indicator of resistance. The cells have found a way to bypass the this compound blockade. Proceed to Step 4.
-
Step 4: Investigate Bypass Signaling Pathways
-
Hypothesis: Cells may develop resistance by upregulating or activating alternative receptor tyrosine kinases (RTKs) that converge on the same downstream pathways.
-
Action:
-
Phospho-RTK Array: Use a phospho-RTK array to perform an unbiased screen for other activated RTKs (e.g., EGFR, FGFR, c-MET, AXL) in your resistant cells compared to parental cells.
-
Targeted Inhibition: Once a candidate bypass pathway is identified, test whether a combination of this compound and a specific inhibitor for that new pathway (e.g., an FGFR inhibitor) can re-sensitize the cells.
-
-
Troubleshooting:
-
If a Bypass Pathway is Identified: This provides a strong rationale for combination therapy. Combining this compound with an inhibitor of the identified bypass pathway could overcome resistance. This is similar to how this compound is used with Bevacizumab to overcome resistance to anti-VEGF monotherapy.[1][3]
-
Quantitative Data from Preclinical Studies
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| HUVEC | Endothelial | Tube Formation | IC50 | 2.9 µM | [1][2] |
| PC3 | Prostate Cancer | Cell Growth (72h) | Inhibition at 30 µM | ~60% | [8] |
| PC3 | Prostate Cancer | Cell Growth (72h) | Inhibition at 10 µM | ~40% |[8] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Models
| Model | Treatment Group | Metric | Result | P-value | Reference |
|---|---|---|---|---|---|
| U87MG Xenograft | Vehicle Control | Final Tumor Weight | 709 ± 145 mg | - | [2] |
| U87MG Xenograft | This compound (30 mg/kg) | Final Tumor Weight | 327 ± 72 mg | <0.01 | [1][2] |
| U87MG Orthotopic | Vehicle Control | Median Survival | 24 days | - | [3][7] |
| U87MG Orthotopic | This compound (30 mg/kg) | Median Survival | 40 days | <0.05 | [3][7] |
| TPC8 Orthotopic | Vehicle Control | Median Survival | 16 days | - | [3][7] |
| TPC8 Orthotopic | This compound (30 mg/kg) | Median Survival | 52 days | <0.01 | [3][7] |
| TPC8 Orthotopic | this compound + Bevacizumab | Mean Overall Survival | 145.0 ± 15.8 days | <0.01 vs Ctrl |[1] |
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound, which blocks both VEGFR2 and EphA2 signaling.
Caption: A potential resistance mechanism involving upregulation of a bypass receptor (FGFR).
Key Experimental Protocols
1. Cell Proliferation Assay (MTT/MTS Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to generate a dose-response curve and calculate the IC50 value.
-
2. Western Blot for Signaling Pathway Analysis
-
Objective: To assess the phosphorylation status of key signaling proteins (e.g., EphA2, VEGFR2, ERK, Akt) following this compound treatment.
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Starve cells in serum-free media for 12-24 hours.
-
Stimulation/Inhibition: Pre-treat cells with this compound or vehicle for a specified time (e.g., 2 hours). Then, stimulate with the appropriate ligand (e.g., ephrin-A1-Fc or VEGF) for a short period (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with a primary antibody (e.g., anti-p-EphA2, anti-p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels and a loading control (e.g., GAPDH or β-actin).
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a specific volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg, orally, 5 days/week) or vehicle control.[1][2] For combination studies, include arms for the second drug (e.g., Bevacizumab 4 mg/kg, IV, every 4 days) and the combination of both.[1][2]
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals, and excise and weigh the tumors.
-
Analysis: Compare the final tumor weights and tumor growth curves between the different treatment groups. Tumors can also be processed for histological (e.g., Ki67 for proliferation) or biochemical analysis.
-
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 6. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: UniPR1331 Vehicle Control for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UniPR1331 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that functions as a pan-Eph receptor antagonist. It also directly interacts with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing the binding of its ligand, VEGF. This dual-action mechanism inhibits downstream signaling pathways involved in angiogenesis, making it a potent anti-angiogenic and anti-tumor agent being investigated for conditions like glioblastoma.[1][2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
Based on published studies, the recommended vehicle for oral administration of this compound is a suspension in 0.5% methylcellulose.[1]
Q3: What is the typical dosage of this compound used in mice?
A common dosage for this compound in mouse models is 30 mg/kg, administered orally (p.o.) via gavage.[1][4]
Q4: What is the reported oral bioavailability of this compound?
This compound is described as an orally bioavailable Eph antagonist.[1][4] Pharmacokinetic studies in mice have shown that after a 30 mg/kg oral dose, it reaches a maximal plasma concentration (Cmax) of 850 nM within 30 minutes.[5]
Q5: Are there any known toxic effects of the this compound vehicle control (0.5% methylcellulose)?
Oral administration of 0.5% methylcellulose is generally considered safe and is a commonly used vehicle in preclinical studies. However, it is always recommended to include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.
Troubleshooting Guide
Formulation and Administration Issues
Problem: this compound is not dissolving in the aqueous vehicle.
-
Cause: this compound is a hydrophobic molecule and is not expected to dissolve in aqueous solutions like saline or PBS. It should be prepared as a suspension.
-
Solution:
-
Use the correct vehicle: Prepare a 0.5% methylcellulose solution.
-
Proper suspension technique: To ensure a homogenous suspension, it may be beneficial to first wet the this compound powder with a small amount of a suitable solvent in which it is soluble, such as DMSO, before adding it to the methylcellulose vehicle. Ensure the final concentration of the initial solvent is minimal and well-tolerated by the animals. Always include a vehicle control group with the same final concentration of all solvent components.
-
Problem: The this compound suspension is not stable and settles quickly.
-
Cause: This is a common issue with suspension formulations. The particle size of the compound and the viscosity of the vehicle can affect stability.
-
Solution:
-
Ensure proper vehicle preparation: The viscosity of the methylcellulose solution is critical. Follow a validated protocol for its preparation.
-
Agitate before each administration: Always vortex or stir the suspension immediately before drawing it into the dosing syringe to ensure a uniform concentration.
-
Particle size: If possible, using a micronized form of this compound can improve suspension stability.
-
Problem: Difficulty with oral gavage administration.
-
Cause: Oral gavage requires proper technique to avoid animal stress and injury.
-
Solution:
-
Proper restraint: Ensure the mouse is properly restrained to prevent movement.
-
Correct gavage needle size: Use an appropriately sized and rounded-tip gavage needle to prevent esophageal or stomach perforation.
-
Technique: Pass the needle gently along the roof of the mouth and into the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
Training: Ensure personnel are adequately trained in oral gavage techniques.
-
Experimental Results and Interpretation
Problem: High variability in experimental results between animals.
-
Cause: Variability can be introduced at several stages, including formulation, administration, and individual animal differences.
-
Solution:
-
Consistent formulation: Prepare a single batch of the this compound suspension for each experiment to ensure all animals receive the same formulation.
-
Accurate dosing: Ensure accurate and consistent dosing for each animal based on its body weight.
-
Homogenous suspension: As mentioned previously, ensure the suspension is well-mixed before each administration.
-
Animal randomization: Randomize animals into control and treatment groups to minimize the effects of individual biological variation.
-
Problem: Unexpected adverse effects in the this compound-treated group.
-
Cause: While this compound has been reported to have a good safety profile, it's important to distinguish between effects of the compound and the vehicle or administration procedure.
-
Solution:
-
Vehicle control is key: Compare the observations in the this compound-treated group to the vehicle-only control group. Any adverse effects also seen in the vehicle group are likely not due to this compound.
-
Monitor for signs of distress: Observe animals for any signs of distress post-administration, which could indicate issues with the gavage procedure.
-
Review literature: Consult published studies on this compound for any reported adverse effects.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (Tube Formation) | HUVEC | 2.9 µM | [3] |
| IC50 (Tube Formation) | HBMVEC | 3.9 µM | [3] |
| IC50 (VEGFR2 Phosphorylation) | HUVECs | 22 µM | [3] |
| Kd (VEGFR2 Binding) | SPR Assay | 62.2 µM | [3] |
| Kd (EphA2 Binding) | SPR Assay | 3.3 µM | [3] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Models
| Model | Treatment | Outcome | Reference |
| U87MG Xenograft | 30 mg/kg this compound p.o. | Halved final tumor volume (p<0.01) | [6] |
| U87MG Orthotopic | 30 mg/kg this compound p.o. | Increased disease-free survival (40 vs 24 days for control, p<0.05) | [6] |
| TPC8 Orthotopic | 30 mg/kg this compound p.o. | Increased disease-free survival (52 vs 16 days for control, p<0.01) | [6] |
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
Materials:
-
Methylcellulose powder
-
Sterile water for injection
-
Sterile beaker
-
Magnetic stirrer and stir bar
-
Autoclave
Protocol:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
While stirring, slowly add the methylcellulose powder to the heated water to ensure it is wetted and dispersed.
-
Once dispersed, remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the solution becomes clear and viscous.
-
Autoclave the solution to ensure sterility.
-
Store at 4°C.
Preparation of this compound Suspension (for 30 mg/kg dosage)
Materials:
-
This compound powder
-
0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the total amount of this compound required for your study group based on the average weight of the mice and the desired dosing volume (typically 100-200 µL).
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% methylcellulose vehicle to the tube.
-
Vortex the tube vigorously for 1-2 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing.
-
Store the suspension at 4°C and protect it from light. Always re-vortex immediately before each administration.
Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with UniPR1331 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UniPR1331. The information is designed to help interpret unexpected phenotypes and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that functions as a pan-Eph/ephrin interaction inhibitor.[1][2] It targets the interaction between Eph receptors and their ephrin ligands, which are involved in various physiological and pathological processes, including angiogenesis and cancer.[1][3]
Q2: Does this compound have off-target effects?
A2: Yes, this compound has been shown to directly interact with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][6] This interaction prevents the binding of VEGF, leading to the inhibition of VEGFR2 autophosphorylation and downstream signaling, contributing to its anti-angiogenic effects.[4][6] This makes this compound a multi-target inhibitor.[4][5]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: In prostate cancer cells, this compound has been observed to affect the MAPK pathway by promoting ERK1/2 phosphorylation and inhibiting p38.[7] It has also been shown to induce apoptosis through the activation of caspase 3 and 9.[7][8]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific unexpected observations you may encounter during your experiments with this compound.
Issue 1: Reduced anti-angiogenic effect in a specific cancer model.
Possible Cause 1: Low or absent EphA2 and VEGFR2 expression. The efficacy of this compound is dependent on the expression of its targets.
Troubleshooting Steps:
-
Verify Target Expression: Perform Western blot or immunohistochemistry to confirm the expression levels of EphA2 and VEGFR2 in your cancer cell line or tumor tissue.
-
Select Appropriate Models: Utilize cell lines known to have high expression of EphA2, such as the PC3 human prostate adenocarcinoma cells.[7]
Possible Cause 2: Activation of alternative pro-angiogenic pathways. Tumors can develop resistance by upregulating other signaling pathways that promote blood vessel formation.
Troubleshooting Steps:
-
Pathway Analysis: Use proteomic or transcriptomic approaches to identify upregulated pro-angiogenic factors.
-
Combination Therapy: Consider combining this compound with inhibitors of the identified alternative pathways. A study on glioblastoma showed that combining this compound with the anti-VEGF antibody Bevacizumab significantly increased the efficacy of both treatments.[1][2]
Issue 2: Lack of EphA2 internalization and degradation upon this compound treatment.
Observation: Unlike EphA2 agonists, which cause receptor internalization and degradation, this compound, an antagonist, may not induce this effect.[8]
Explanation: The internalization and degradation of the EphA2 receptor are dependent on its activation.[8] As an antagonist, this compound binds to the receptor but does not activate it, thus not promoting its degradation.[7][8]
Experimental Confirmation:
-
Compare the membrane levels of EphA2 in cells treated with this compound versus an EphA2 agonist (e.g., ephrin-A1-Fc) using cell surface protein biotinylation followed by Western blot.
Issue 3: Unexpected pro-apoptotic effects in non-cancerous cells.
Possible Cause: The Eph/ephrin and VEGFR2 signaling pathways are also crucial for the survival and function of normal cells, such as endothelial and neuronal cells.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine the therapeutic window where anti-cancer effects are maximized, and toxicity to normal cells is minimized.
-
Cell-Specific Assays: Use co-culture systems or specific markers to differentiate the effects of this compound on cancer cells versus normal cells within the same experiment.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Components
This protocol is for assessing the phosphorylation status and expression levels of key proteins in signaling pathways affected by this compound.
Methodology:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-caspase-3, anti-caspase-9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| EphA2 Binding Affinity (KD) | - | This compound | - | 3.4 µM | [1] |
| In Vitro Tube Formation (IC50) | HUVEC | This compound | - | 2.9 µM | [1] |
| Tumor Volume Reduction | U87MG Xenograft | This compound | 30 mg/kg (oral) | Halved final tumor volume | [1][2] |
| Increased Disease-Free Survival | U87MG Orthotopic Model | This compound | 30 mg/kg (oral) | 40 days vs 24 days (control) | [1][2] |
| Increased Disease-Free Survival | TPC8 Orthotopic Model | This compound | 30 mg/kg (oral) | 52 days vs 16 days (control) | [1][2] |
| PC3 Cell Growth Inhibition | PC3 | This compound | 3, 10, 30 µM | Dose-dependent inhibition | [7] |
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. researchgate.net [researchgate.net]
- 5. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pharmacological Investigation of Eph-Ephrin Antagonism in Prostate Cancer: this compound Efficacy Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to EphA2 Inhibitors in Glioblastoma: UniPR1331 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The EphA2 receptor tyrosine kinase has emerged as a critical therapeutic target in GBM due to its overexpression in tumor cells and its role in promoting tumor growth, invasion, and angiogenesis. This guide provides a comparative overview of UniPR1331, a notable pan-Eph receptor antagonist, and other EphA2 inhibitors, supported by experimental data to inform preclinical research and drug development efforts.
Unveiling the Antagonists: A Head-to-Head Comparison
This compound is a small molecule inhibitor that functions by disrupting the interaction between Eph receptors and their ephrin ligands.[1][2][3] This mechanism contrasts with kinase inhibitors that target the intracellular domain of the receptor. To provide a clear comparison, the following table summarizes the in vitro efficacy of this compound and other selected EphA2 inhibitors against glioblastoma cell lines.
| Inhibitor | Type | Glioblastoma Cell Line | IC50 | Citation(s) |
| This compound | Pan-Eph Receptor Antagonist (PPI) | HBMVEC (Endothelial Cells) | 3.9 µM (Tube Formation) | [1] |
| GLPG1790 | Pan-Eph Kinase Inhibitor | A172 | 491 nM | [4] |
| U87MG | 653 nM | [4] | ||
| Dasatinib | Multi-kinase Inhibitor (including EphA2) | U87MG | Not explicitly for EphA2, but cytotoxic IC50 reported in the low micromolar range in some GBM lines.[5] | [5][6][7] |
The EphA2 Signaling Axis in Glioblastoma
The EphA2 receptor plays a multifaceted role in glioblastoma progression through both ligand-dependent and ligand-independent signaling pathways. Understanding these pathways is crucial for the rational design and application of targeted inhibitors.
Caption: EphA2 Signaling in Glioblastoma.
Evaluating EphA2 Inhibitors: A Standardized Experimental Workflow
The preclinical assessment of novel EphA2 inhibitors for glioblastoma typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental Workflow for EphA2 Inhibitor Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for glioblastoma cell lines such as U87MG.
Materials:
-
Glioblastoma cells (e.g., U87MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the EphA2 inhibitor (and vehicle control) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8][9]
In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic potential of EphA2 inhibitors on human brain microvascular endothelial cells (HBMVECs).
Materials:
-
HBMVECs
-
Endothelial cell growth medium
-
Matrigel (growth factor reduced)
-
96-well plates
-
Calcein AM (for fluorescent imaging)
-
Inverted microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HBMVECs in endothelial cell growth medium containing the desired concentrations of the EphA2 inhibitor or vehicle control.
-
Seed 1-2 x 10⁴ HBMVECs onto the solidified Matrigel in each well.
-
Incubate for 6-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify tube formation by measuring parameters such as total tube length and number of branch points.[10][11][12][13]
Orthotopic Glioblastoma Xenograft Model in Mice
This in vivo model is crucial for evaluating the therapeutic efficacy of EphA2 inhibitors in a setting that mimics the brain tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., U87MG) engineered to express luciferase
-
Stereotactic apparatus
-
Anesthesia
-
Bioluminescence imaging system
-
EphA2 inhibitor formulation
Procedure:
-
Culture and harvest luciferase-expressing U87MG cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate.
-
Slowly inject 1-5 x 10⁵ U87MG-luc cells in a small volume (e.g., 5 µL) into the striatum of the mouse brain.
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth non-invasively using bioluminescence imaging.
-
Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer the EphA2 inhibitor (e.g., this compound at 30 mg/kg, orally) and vehicle control according to the desired dosing schedule.[1]
-
Continue to monitor tumor growth and the overall health of the mice.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect the brains for histological analysis.[14][15][16][17][18]
This guide provides a foundational comparison of this compound and other EphA2 inhibitors for glioblastoma research. The provided data and protocols aim to facilitate the design and execution of further preclinical studies in this critical area of oncology drug discovery.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Small Molecule Ephrin Receptor Inhibitor, GLPG1790, Reduces Renewal Capabilities of Cancer Stem Cells, Showing Anti-Tumour Efficacy on Preclinical Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of tyrosine kinase inhibitors, crizotinib and dasatinib for the treatment of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. ibidi.com [ibidi.com]
- 11. ibidi.com [ibidi.com]
- 12. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 13. corning.com [corning.com]
- 14. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orthotopic Xenograft Glioma Mouse Model [bio-protocol.org]
- 17. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]
A Head-to-Head Comparison: UniPR1331 vs. Bevacizumab in Angiogenesis Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic properties of UniPR1331 and the well-established therapeutic, Bevacizumab. This analysis is supported by experimental data from various angiogenesis assays.
This compound, a novel small molecule, has emerged as a multi-target inhibitor of angiogenesis, exhibiting a distinct mechanism of action compared to the targeted therapy of Bevacizumab, a monoclonal antibody. Understanding the nuances of their performance in key angiogenesis assays is critical for advancing anti-cancer therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
This compound employs a dual-pronged attack on tumor angiogenesis by simultaneously targeting two critical signaling pathways:
-
Eph/ephrin Pathway: this compound acts as a pan-Eph receptor antagonist, disrupting the interaction between Eph receptors and their ephrin ligands. This interference inhibits critical processes in vessel formation and maturation.
-
VEGF/VEGFR2 Pathway: Beyond its effect on the Eph/ephrin system, this compound directly binds to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This binding event blocks the interaction of VEGF with its receptor, thereby inhibiting downstream signaling cascades that are crucial for endothelial cell proliferation and migration.
Bevacizumab (Avastin®) , in contrast, utilizes a highly specific mechanism of action:
-
VEGF-A Sequestration: As a humanized monoclonal antibody, Bevacizumab specifically binds to and neutralizes the Vascular Endothelial Growth Factor-A (VEGF-A). By sequestering this key angiogenic factor, Bevacizumab prevents its interaction with VEGFRs on the surface of endothelial cells, effectively halting the primary signal for angiogenesis.
Comparative Efficacy in Angiogenesis and Tumor Growth
Experimental data from preclinical studies highlights the differential and, in some cases, synergistic effects of this compound and Bevacizumab.
In Vivo Glioblastoma Xenograft Models
A key study directly compared the anti-tumor efficacy of this compound and Bevacizumab in xenograft models of glioblastoma, a highly angiogenic tumor.
| Parameter | Control | This compound (30 mg/kg, oral, 5 days/week) | Bevacizumab (4 mg/kg, i.v., every 4 days) | This compound + Bevacizumab |
| U87MG Xenograft Final Tumor Weight (mg) | ~1200 | ~600 | ~600 | ~200 |
| U251MG Xenograft Final Tumor Weight (mg) | 839 | 311 | 345 | 157[1] |
| U87MG Xenograft Median Survival (days) | 24 | 40 | Not explicitly stated in this format | Significantly increased over monotherapy[2] |
| TPC8 Orthotopic Model Median Survival (days) | 16 | 52 | Not explicitly stated in this format | Significantly increased over monotherapy[2] |
Note: Data is approximated from graphical representations in the cited source and is intended for comparative purposes.
These results demonstrate that this compound monotherapy exhibits significant anti-tumor activity, comparable to that of Bevacizumab in these models.[3] Notably, the combination of this compound and Bevacizumab resulted in a significantly more potent anti-tumor effect, suggesting a synergistic relationship that warrants further investigation.[1][2]
In Vitro and Ex Vivo Angiogenesis Assays
While a direct side-by-side quantitative comparison in the same study is limited, the anti-angiogenic potential of both agents has been independently demonstrated in various assays.
-
Chick Chorioallantoic Membrane (CAM) Assay: this compound has been shown to dramatically inhibit VEGF-induced vessel formation in the CAM assay.[3]
-
Tube Formation Assay: this compound effectively blocks the formation of capillary-like structures by human brain microvascular endothelial cells (HBMVECs) in a concentration-dependent manner.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key angiogenesis assays.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the angiogenic and anti-angiogenic potential of compounds.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound (this compound or Bevacizumab) or control vehicle is placed directly onto the CAM.
-
Incubation and Observation: The window is sealed, and the eggs are returned to the incubator for a defined period (typically 2-3 days). The development of new blood vessels around the application site is observed and photographed daily.
-
Quantification: The anti-angiogenic effect is quantified by measuring the number and length of newly formed blood vessels within a defined area around the disc.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, which is allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell types are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with the test compounds (this compound or Bevacizumab) at various concentrations or a control vehicle.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is visualized using a microscope and photographed. The extent of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for in vivo anti-angiogenesis studies.
Conclusion
This compound presents a compelling profile as a multi-targeting anti-angiogenic agent, demonstrating efficacy comparable to the established VEGF-A inhibitor, Bevacizumab, in preclinical glioblastoma models. Its unique mechanism of action, targeting both the Eph/ephrin and VEGF/VEGFR2 pathways, may offer a strategy to overcome resistance mechanisms associated with single-pathway inhibitors. The synergistic anti-tumor activity observed when this compound is combined with Bevacizumab highlights the potential of multi-faceted anti-angiogenic therapies. Further investigation is warranted to fully elucidate the clinical potential of this compound, both as a monotherapy and in combination with existing anti-cancer agents.
References
UniPR1331 in Combination with Chemotherapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UniPR1331's performance in combination with traditional chemotherapeutic agents and other targeted therapies, supported by experimental data.
This compound is a pan-Eph receptor antagonist that has demonstrated anti-angiogenic and anti-vasculogenic properties in preclinical studies.[1][2] Its potential as a combination therapy agent is being explored to enhance the efficacy of standard cancer treatments. This guide summarizes the key findings from studies investigating this compound in combination with chemotherapy and other targeted agents, presenting quantitative data, experimental protocols, and visual representations of the involved signaling pathways.
Efficacy in Glioblastoma Multiforme (GBM)
In the context of glioblastoma, this compound has been evaluated in combination with bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF). While not a traditional cytotoxic chemotherapy, bevacizumab is a standard targeted therapy for GBM. The combination of this compound and bevacizumab has shown significant synergistic effects in preclinical models.
Quantitative Data:
| Treatment Group | Cell Line | Mean Tumor Weight (mg) | % Reduction vs. Control | % Reduction vs. This compound Alone | % Reduction vs. Bevacizumab Alone |
| Control | U251MG | 839 | - | - | - |
| This compound | U251MG | 311 | 63% | - | - |
| Bevacizumab | U251MG | 345 | 59% | - | - |
| This compound + Bevacizumab | U251MG | 157 | 81% | 50% | 54% |
| Control | U87MG | - | - | - | - |
| This compound + Bevacizumab | U87MG | - | 75% | - | - |
Data extracted from a study on U251MG and U87MG xenograft models.[2]
Experimental Protocol:
In Vivo Xenograft Model:
-
Cell Lines: U87MG and U251MG human glioblastoma cells.
-
Animals: CD1 nude mice.
-
Tumor Induction: Subcutaneous injection of tumor cells.
-
Treatment Groups:
-
Vehicle control
-
This compound (30 mg/kg, oral, 5 days a week)
-
Bevacizumab (4 mg/kg, intravenous, every 4 days)
-
This compound + Bevacizumab
-
-
Study Duration: 30 days.
-
Primary Endpoint: Tumor weight at the end of the study.[3]
Signaling Pathway:
The combination of this compound and bevacizumab targets two critical pathways in tumor angiogenesis and growth: the Eph/ephrin system and the VEGF/VEGFR pathway.
Caption: Dual inhibition of EphA2 and VEGF pathways by this compound and Bevacizumab.
Efficacy in Prostate Cancer
A study on a prostate cancer xenograft model investigated the efficacy of this compound in combination with the traditional chemotherapeutic agents cisplatin and docetaxel.[4]
Quantitative Data:
| Treatment Group | Mean Final Tumor Weight (g) | % Reduction vs. Control |
| Control | 1.29 | - |
| This compound | 1.05 | 18.6% |
| Docetaxel (DTX) | - | Marked Reduction |
| Cisplatin (CPT) | - | Marked Reduction |
| This compound + Docetaxel | - | - |
| This compound + Cisplatin | - | Most Promising Results |
Data from a PC3 xenograft mouse model. The study noted that while this compound alone was less effective than docetaxel or cisplatin monotherapy, the combination with cisplatin showed the most promising results.[4]
Experimental Protocol:
In Vivo Xenograft Model:
-
Cell Line: PC3 human prostate adenocarcinoma cells.
-
Animals: Nude mice.
-
Tumor Induction: Subcutaneous injection of PC3 cells.
-
Treatment Groups:
-
Saline (control)
-
This compound (30 mg/kg/day, oral)
-
Docetaxel (DTX) (7.5 mg/kg/week, intraperitoneal)
-
Cisplatin (CPT) (5 mg/kg/day, oral)
-
This compound + Docetaxel
-
This compound + Cisplatin
-
-
Treatment Initiation: When tumors reached a mean volume of 200 mm³.
-
Primary Endpoint: Tumor weight.[4]
Experimental Workflow:
Caption: In vivo experimental workflow for testing this compound combination therapy.
Conclusion
The available preclinical data suggests that this compound holds promise as a combination therapy agent. In glioblastoma models, it significantly enhances the anti-tumor activity of the anti-angiogenic agent bevacizumab. In prostate cancer models, its combination with cisplatin has been highlighted as particularly effective. These findings warrant further investigation to elucidate the precise mechanisms of synergy and to evaluate the potential of these combination therapies in a clinical setting. The ability of this compound to target the Eph/ephrin signaling pathway represents a novel approach to overcoming resistance and improving outcomes in cancer treatment.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. A Pharmacological Investigation of Eph-Ephrin Antagonism in Prostate Cancer: this compound Efficacy Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UniPR1331 and Other Pan-Ephrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UniPR1331 with other pan-Ephrin inhibitors, focusing on their performance backed by experimental data. The Eph-ephrin signaling system is a critical pathway in various physiological and pathological processes, including cancer progression, making its inhibitors a significant area of research for novel therapeutics.
Introduction to Pan-Ephrin Inhibition
The Eph (erythropoietin-producing hepatocellular) receptors, the largest family of receptor tyrosine kinases, and their ligands, the ephrins, are membrane-bound proteins that mediate cell-cell communication. This interaction triggers bidirectional signaling: "forward" signaling into the Eph-receptor-bearing cell and "reverse" signaling into the ephrin-bearing cell. Dysregulation of Eph-ephrin signaling is implicated in various aspects of cancer, including tumor growth, angiogenesis, and metastasis.
Pan-Ephrin inhibitors are molecules designed to broadly block the interaction between Eph receptors and their ephrin ligands, thereby inhibiting both forward and reverse signaling pathways. These inhibitors represent a promising therapeutic strategy to counteract the pro-tumorigenic effects of aberrant Eph-ephrin signaling. This guide focuses on a comparative analysis of this compound, a notable pan-Ephrin inhibitor, and its close analogues.
Quantitative Performance Comparison
The following table summarizes the in vitro inhibitory activities of this compound and its related pan-Ephrin inhibitors, UniPR126 and UniPR129. These small molecules, derived from bile acids, are designed to disrupt the protein-protein interaction between Eph receptors and their ephrin ligands.
| Inhibitor | Target Interaction | Assay Type | IC50 / Kd | Reference |
| This compound | EphA2 - ephrin-A1 | ELISA | IC50: 4 µM | [1] |
| EphA2 | Surface Plasmon Resonance | Kd: 3.3 µM | [1][2] | |
| VEGFR2 - VEGF | ELISA | IC50: 16 µM | [1] | |
| VEGFR2 | Surface Plasmon Resonance | Kd: 62.2 µM | [1] | |
| EphA2 Phosphorylation (HUVEC) | Western Blot | IC50: 2.9 µM | [2] | |
| UniPR129 | EphA2 - ephrin-A1 | ELISA | IC50: 945 nM | [3][4] |
| EphA2 | - | Ki: 370 nM | [4] | |
| EphA Receptors | ELISA | IC50: 0.84 - 1.58 µM | [5] | |
| EphB Receptors | ELISA | IC50: 2.6 - 3.74 µM | [5] | |
| EphA2 Phosphorylation (PC3 cells) | Western Blot | IC50: 5 µM | [3] | |
| UniPR126 | EphA2 - ephrin-A1 | ELISA | IC50: 2 µM | [6] |
Eph-Ephrin Signaling Pathway
The diagram below illustrates the bidirectional signaling cascade initiated upon the interaction of Eph receptors with their ephrin ligands. Pan-Ephrin inhibitors like this compound act by blocking this initial interaction, thereby inhibiting both the "forward" and "reverse" signaling pathways.
Caption: Bidirectional Eph-Ephrin Signaling and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Ephrin-Eph Receptor Binding Assay (ELISA)
This assay quantifies the ability of an inhibitor to disrupt the interaction between an Eph receptor and its ephrin ligand.
-
Materials:
-
96-well ELISA plates
-
Recombinant Eph receptor-Fc fusion protein (e.g., EphA2-Fc)
-
Biotinylated ephrin-Fc fusion protein (e.g., ephrin-A1-Fc)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test inhibitors (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
Coat the wells of a 96-well plate with the Eph receptor-Fc fusion protein overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound receptor.
-
Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the wells again with wash buffer.
-
Add serial dilutions of the test inhibitor to the wells and incubate for a specified time.
-
Add a constant concentration of biotinylated ephrin-Fc fusion protein to the wells and incubate to allow binding to the receptor.
-
Wash the wells to remove unbound ephrin and inhibitor.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of ephrin to the Eph receptor.
-
In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Ephrin inhibitors on the migratory capacity of cells in a two-dimensional culture.
-
Materials:
-
Adherent cell line of interest (e.g., glioblastoma cells like U87MG)
-
Culture plates (e.g., 6-well or 24-well plates)
-
Sterile pipette tips (p200 or p10) or a cell scraper
-
Culture medium with and without serum
-
Test inhibitors
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh culture medium containing the test inhibitor at various concentrations. A control group with vehicle (e.g., DMSO) should be included.
-
Capture images of the scratch at time zero (T=0).
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control group is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition to determine the effect of the inhibitor on cell migration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UniPR129 | Ephrin Receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UniPR129 is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of UniPR1331 and Temozolomide in Glioma: A Comparative Guide for Researchers
A Theoretical Framework for a Novel Combination Therapy
For Immediate Release
While direct experimental data on the combined use of UniPR1331 and temozolomide (TMZ) in glioma is not yet available, a strong theoretical rationale exists for their synergistic potential. This guide provides a comprehensive overview of the individual mechanisms of these agents, the challenges of TMZ resistance, and the potential points of convergence that could be exploited for a novel combination therapy in glioma treatment.
Understanding the Agents: this compound and Temozolomide
This compound is a pan-Eph receptor antagonist. The Eph/ephrin signaling pathway is frequently dysregulated in glioblastoma (GBM), the most aggressive form of glioma. Eph receptors, particularly EphA2, are often overexpressed in GBM and are associated with poor prognosis. This compound functions by blocking the interaction between Eph receptors and their ephrin ligands, thereby inhibiting downstream signaling that promotes tumor growth, angiogenesis, and invasion.[1] Preclinical studies have demonstrated its anti-angiogenic and anti-vasculogenic properties in glioma models.[1]
Temozolomide (TMZ) is the standard-of-care alkylating agent for glioma. It exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine. This DNA damage, if unrepaired, leads to cell cycle arrest and apoptosis. However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance.
The Challenge of Temozolomide Resistance
The development of resistance to TMZ is a major obstacle in glioma therapy. The primary mechanisms of resistance include:
-
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion induced by TMZ. High MGMT expression is a key factor in TMZ resistance.
-
DNA Mismatch Repair (MMR) System: A proficient MMR system is required to recognize and process the O6-methylguanine:thymine mispairs that arise during DNA replication after TMZ treatment. Defects in the MMR system can lead to tolerance of DNA damage and subsequent resistance.
-
Base Excision Repair (BER) Pathway: This pathway repairs the N7-methylguanine and N3-methyladenine lesions caused by TMZ. Upregulation of BER can contribute to TMZ resistance.
-
Aberrant Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways, can promote cell survival and counteract the cytotoxic effects of TMZ.
The Rationale for Synergy: Potential Mechanisms of Interaction
The synergistic potential of combining this compound and TMZ lies in the theoretical crosstalk between the Eph receptor signaling pathway and the mechanisms of TMZ resistance.
3.1. Modulation of Pro-Survival Signaling Pathways:
The EphA2 receptor, a target of this compound, is known to interact with and modulate the PI3K/AKT pathway. Ligand-independent EphA2 signaling can promote glioma cell invasion through an AKT-dependent mechanism. By inhibiting EphA2, this compound could potentially downregulate AKT activity, thereby sensitizing glioma cells to TMZ-induced apoptosis. Furthermore, there is evidence of crosstalk between ephrin-A5 and the EGFR signaling pathway, another key driver of glioma progression and chemoresistance.
3.2. Targeting the Tumor Microenvironment:
This compound's established anti-angiogenic and anti-vasculogenic effects could alter the tumor microenvironment. By disrupting the tumor vasculature, this compound may not only inhibit tumor growth but also potentially enhance the delivery and efficacy of TMZ to the tumor core.
Quantitative Data: A Hypothetical Comparison
While direct experimental data for the this compound and TMZ combination is unavailable, the following tables present a hypothetical comparison based on the known effects of each agent and the expected synergistic outcomes.
| In Vitro Assays | Temozolomide (TMZ) Alone | This compound Alone | TMZ + this compound (Expected Outcome) |
| Cell Viability (IC50) | High in TMZ-resistant cells | Moderate reduction | Significant reduction in IC50, especially in TMZ-resistant cells |
| Apoptosis Rate | Moderate in sensitive cells, low in resistant cells | Modest increase | Synergistic increase in apoptosis in both sensitive and resistant cells |
| Cell Invasion/Migration | Minimal effect | Significant inhibition | Potent inhibition of invasion and migration |
| In Vivo Models (Orthotopic Glioma) | Temozolomide (TMZ) Alone | This compound Alone | TMZ + this compound (Expected Outcome) |
| Tumor Growth Inhibition | Moderate in sensitive tumors, minimal in resistant tumors | Moderate | Significant and sustained tumor growth inhibition, even in resistant models |
| Median Survival | Modest increase in sensitive models | Modest increase | Significant prolongation of median survival compared to monotherapies |
| Tumor Vasculature | Minimal change | Significant reduction | Marked decrease in tumor vascular density and normalization of vessels |
Experimental Protocols: A Proposed Approach
To investigate the synergistic effects of this compound and TMZ, the following experimental workflow is proposed:
5.1. Cell Viability and Synergy Analysis:
-
Cell Lines: A panel of human glioma cell lines with varying TMZ sensitivity (e.g., U87MG, T98G) should be used.
-
MTT Assay: Cells will be treated with a range of concentrations of TMZ and this compound, both alone and in combination, for 72 hours. Cell viability will be assessed using the MTT assay.
-
Combination Index (CI): The Chou-Talalay method will be used to calculate the CI to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
5.2. Apoptosis Assay:
-
Annexin V/PI Staining: Cells will be treated with IC50 concentrations of TMZ and this compound (alone and in combination) for 48 hours. The percentage of apoptotic cells will be quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
5.3. Western Blot Analysis:
-
Protein Expression: The expression levels of key proteins in the PI3K/AKT and EGFR signaling pathways (e.g., p-AKT, total AKT, p-EGFR, total EGFR), as well as markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3), will be analyzed by Western blot after treatment.
5.4. In Vivo Orthotopic Glioma Model:
-
Animal Model: Luciferase-tagged glioma cells will be intracranially implanted into immunodeficient mice.
-
Treatment: Once tumors are established (confirmed by bioluminescence imaging), mice will be randomized into four groups: vehicle control, TMZ alone, this compound alone, and TMZ + this compound.
-
Monitoring: Tumor growth will be monitored by bioluminescence imaging. Survival will be monitored daily.
-
Histological Analysis: At the end of the study, brain tissues will be collected for histological analysis, including H&E staining and immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Visualizing the Concepts
Signaling Pathways and Experimental Workflow
Caption: Proposed synergistic mechanism of this compound and TMZ in glioma.
References
A Head-to-Head Comparison of UniPR1331 and Soluble EphA2-Fc in Cancer Research
For researchers, scientists, and drug development professionals exploring therapeutic strategies targeting the EphA2 receptor, a clear understanding of the available molecular tools is paramount. This guide provides a detailed, data-driven comparison of two prominent agents: UniPR1331, a small molecule inhibitor, and soluble EphA2-Fc, a biologic decoy receptor. While direct comparative studies are limited, this document synthesizes available data to offer an objective overview of their respective mechanisms, performance in preclinical models, and the experimental approaches used for their evaluation.
Overview and Mechanism of Action
This compound is a synthetic, orally bioavailable small molecule designed as a pan-Eph receptor antagonist. It functions by competitively inhibiting the interaction between Eph receptors and their ephrin ligands.[1][2] Notably, this compound has also been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby interfering with a key pathway in angiogenesis.[3] This dual-targeting capability suggests a broader anti-cancer activity by simultaneously disrupting tumor cell signaling and the formation of new blood vessels.
Soluble EphA2-Fc is a recombinant fusion protein consisting of the extracellular ligand-binding domain of the human EphA2 receptor fused to the Fc portion of human IgG1.[4] It acts as a "decoy receptor," binding to ephrin-A ligands on the surface of other cells. This sequestration of ligands prevents them from activating endogenous EphA2 receptors on cancer and endothelial cells, thereby inhibiting downstream signaling that promotes tumor growth and angiogenesis.[5][6]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and soluble EphA2-Fc from various preclinical studies. It is crucial to note that these values were obtained in different experimental settings and should be interpreted with caution when making direct comparisons.
Table 1: Binding Affinity and In Vitro Inhibitory Concentrations
| Parameter | This compound | Soluble EphA2-Fc | Citation |
| Target(s) | EphA2, EphB, VEGFR2 | Ephrin-A ligands | [1][3][4] |
| Binding Affinity (KD) | 3.3 - 3.4 µM (for EphA2) | Not directly reported as KD; functions as a high-affinity ligand trap | [1][2] |
| 62.2 µM (for VEGFR2) | |||
| IC50 (EphA2-ephrin-A1 binding) | 4 µM | Not Applicable | [3] |
| IC50 (VEGF-VEGFR2 binding) | 16 µM | Not Applicable | [3] |
| IC50 (Endothelial Tube Formation) | 2.9 µM (HUVEC) | Not directly reported as IC50; shows dose-dependent inhibition | [1][5] |
| 3.9 µM (HBMVEC) |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Cancer Model | Agent | Dosage and Administration | Key Findings | Citation |
| Glioblastoma (U87MG Xenograft) | This compound | 30 mg/kg, oral, 5 days/week | Halved final tumor volume (p<0.01) | [1] |
| Glioblastoma (U87MG Orthotopic) | This compound | 30 mg/kg, oral, 5 days/week | Increased median survival (40 vs. 24 days for control, p<0.05) | [1] |
| Glioblastoma (TPC8 Orthotopic) | This compound | 30 mg/kg, oral, 5 days/week | Increased median survival (52 vs. 16 days for control, p<0.01) | [1] |
| Pancreatic Cancer (ASPC-1 Xenograft) | Soluble EphA2-Fc | 30 µ g/dose , peritumoral, 3 times/week | ~50% inhibition of tumor growth vs. control | [5] |
| Pancreatic Cancer (Orthotopic) | Soluble EphA2-Fc | 30 µ g/dose , i.p., 3 times/week for 56 days | Profoundly inhibited primary tumor growth and metastasis | [5] |
| Prostate Cancer (PC3 Xenograft) | This compound | 30 mg/kg, oral, daily | Reduced tumor weight by 23% vs. control |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanisms of action and the experimental designs used to evaluate these compounds.
Caption: Comparative mechanisms of this compound and soluble EphA2-Fc.
Signaling Pathways
The following diagrams illustrate the signaling cascades affected by these two agents.
Caption: Simplified EphA2 signaling pathway and points of intervention.
Caption: VEGFR2 signaling pathway targeted by this compound.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Caption: General workflow for a subcutaneous xenograft study.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U87MG for glioblastoma, ASPC-1 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: A suspension of 1-5 x 10⁶ cancer cells in a sterile buffer (e.g., PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, soluble EphA2-Fc).
-
Dosing:
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and apoptosis (TUNEL), or Western blotting for target engagement and downstream signaling molecules.
Binding Affinity Determination (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.
Detailed Methodology:
-
Immobilization: The ligand (e.g., recombinant EphA2-Fc) is immobilized on a sensor chip surface.
-
Analyte Injection: The analyte (e.g., this compound) is flowed over the sensor chip at various concentrations.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU).
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
In Vitro Angiogenesis (Endothelial Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded onto the gel in the presence of the test compound (this compound or soluble EphA2-Fc) at various concentrations.
-
Incubation: The plate is incubated for 4-18 hours to allow for tube formation.
-
Analysis: The formation of tube-like structures is visualized by microscopy and quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Summary and Conclusion
Both this compound and soluble EphA2-Fc have demonstrated significant anti-tumor and anti-angiogenic activity in preclinical models, validating the EphA2 pathway as a promising target in oncology.
-
This compound offers the advantage of being a small molecule with oral bioavailability, potentially simplifying clinical administration. Its dual-targeting of EphA2 and VEGFR2 may provide a more comprehensive blockade of tumor growth and angiogenesis.
-
Soluble EphA2-Fc represents a more targeted biological approach, specifically sequestering ephrin-A ligands. Its larger size may lead to different pharmacokinetic and pharmacodynamic properties compared to a small molecule.
The choice between these or other agents targeting the EphA2 pathway will depend on the specific cancer type, the desired mechanism of action, and the overall therapeutic strategy. The data and protocols presented in this guide provide a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the EphA2 signaling network. Further studies directly comparing these agents in the same preclinical models are warranted to provide a more definitive head-to-head assessment.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Targeting of Pancreatic Cancer via EphA2 Dimeric Agonistic Agents - PMC [pmc.ncbi.nlm.nih.gov]
UniPR1331 Cross-Reactivity Profile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the binding affinity and inhibitory activity of UniPR1331, a pan-Eph receptor antagonist, against its intended targets and other key receptor tyrosine kinases (RTKs). The data presented herein is crucial for researchers in oncology, inflammation, and angiogenesis to evaluate the selectivity and potential off-target effects of this compound.
This compound is a novel small molecule inhibitor designed to disrupt the interaction between Ephrin receptors and their ligands, playing a significant role in modulating various cellular processes.[1][2] Its primary therapeutic potential is being explored in cancer and inflammatory diseases.[1][2] This guide offers a comprehensive analysis of its cross-reactivity with other RTKs, supported by experimental data.
Quantitative Analysis of this compound Cross-Reactivity
The selectivity of this compound has been evaluated against a panel of RTKs. The compound demonstrates high affinity for Eph receptors and notable cross-reactivity with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In contrast, it shows no significant activity against other tested RTKs, including EGFR, PDGFR, and FGFR, at concentrations up to 10 μM.[1][3]
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target Receptor | Parameter | Value | Reference |
| EphA2 | Kd | 3.3 µM | [4] |
| EphA2 | IC50 (ephrin-A1 displacement) | 4 µM | [4] |
| EphB4 | IC50 (ephrin-B1 displacement) | 2.9 µM | [3] |
| VEGFR2 | Kd | 62.2 µM | [4] |
| VEGFR2 | IC50 (VEGF displacement) | 16 µM | [4] |
| VEGFR2 | IC50 (VEGF-induced phosphorylation) | 22 µM | [4] |
| EGFR | Activity | No activity up to 10 µM | [1][3] |
| PDGFR | Activity | No activity up to 10 µM | [1][3] |
| FGFR | Activity | No activity up to 10 µM | [1][3] |
Experimental Methodologies
The following section details the key experimental protocols used to assess the binding affinity and inhibitory activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis was employed to determine the binding kinetics and affinity (Kd) of this compound to EphA2 and VEGFR2.
Experimental Workflow:
Caption: Workflow for SPR analysis of this compound binding.
Protocol:
-
Immobilization: Recombinant human EphA2-Fc or VEGFR2-Fc was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Serial dilutions of this compound in running buffer were injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation phases were monitored in real-time by measuring the change in resonance units (RU).
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
ELISA-Based Competition Assay
An enzyme-linked immunosorbent assay (ELISA) was used to determine the half-maximal inhibitory concentration (IC50) of this compound in displacing the natural ligands from their receptors.
Experimental Workflow:
Caption: Workflow for ELISA-based competition assay.
Protocol:
-
Plate Coating: Microtiter plates were coated with recombinant EphA2-Fc or VEGFR2.
-
Competition: A fixed concentration of biotinylated ephrin-A1 or VEGF was added to the wells along with increasing concentrations of this compound.
-
Incubation: The plate was incubated to allow for competitive binding.
-
Detection: After washing, bound biotinylated ligand was detected by adding streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
Analysis: The absorbance was measured, and the data was used to calculate the IC50 value of this compound.
Western Blot for Receptor Phosphorylation
The inhibitory effect of this compound on ligand-induced receptor phosphorylation was assessed by Western blotting.
Experimental Workflow:
Caption: Workflow for Western blot analysis of RTK phosphorylation.
Protocol:
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines were serum-starved and then pre-incubated with various concentrations of this compound before stimulation with ephrin-A1 or VEGF.
-
Protein Extraction: Cells were lysed, and total protein concentration was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated forms of EphA2 or VEGFR2. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Overview
This compound primarily acts by inhibiting the forward signaling of Eph receptors. Its cross-reactivity with VEGFR2 indicates an additional mechanism of action by blocking VEGF-induced signaling.
Caption: this compound inhibits both Eph and VEGF receptor signaling pathways.
Conclusion
This compound is a potent pan-Eph receptor antagonist with a defined cross-reactivity profile. Its significant interaction with VEGFR2 suggests a multi-targeted anti-angiogenic potential. The lack of activity against other major RTKs like EGFR, PDGFR, and FGFR at therapeutic concentrations underscores its relative selectivity, which is a desirable characteristic for targeted therapies. This guide provides researchers with the necessary data and methodological insights to effectively utilize and interpret studies involving this compound.
References
- 1. This compound: Small Eph/Ephrin Antagonist Beneficial in Intestinal Inflammation by Interfering with Type-B Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of UniPR1331
The following guidelines provide a comprehensive framework for the proper and safe disposal of the investigational small molecule, UniPR1331. As a research chemical, this compound lacks specific disposal protocols from regulatory agencies. Therefore, its disposal must adhere to general best practices for laboratory chemical waste management, ensuring the safety of personnel and the environment. The primary source of specific handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3][4]
Immediate Safety and Operational Plan
1. Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS. This document contains critical information regarding its physical and chemical properties, hazards, handling, storage, and disposal recommendations.[1][2][3][4] Section 13 of the SDS is specifically dedicated to disposal considerations.[2][3][4]
2. Characterize the Waste: Determine if the this compound waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] The SDS will provide information on these properties. Given that this compound is an investigational drug, it should be handled as a potentially hazardous substance.
3. Segregation of Waste: Proper segregation is crucial to prevent dangerous chemical reactions.[6][7] this compound waste should be collected in a designated, compatible container and kept separate from other waste streams. Do not mix this compound with incompatible materials. For instance, acids and bases should be stored separately, and oxidizing agents should be kept away from reducing agents and organic compounds.[6]
4. Container and Labeling: Use a chemically compatible and leak-proof container for this compound waste.[5][6] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8] The label should also include the date of waste generation and the name of the principal investigator or laboratory contact.[8]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the this compound SDS, when handling the chemical or its waste. This typically includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) in separate, appropriately labeled hazardous waste containers.
-
For liquid waste, use a container with a secure, tight-fitting lid to prevent spills and evaporation.[9]
-
For solid waste, use a durable, leak-proof bag or container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure secondary containment, such as a tray or bin, is used to contain any potential leaks.[6]
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9][10] Do not dispose of this compound down the drain or in the regular trash.[5][6][8]
-
Provide EHS with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Empty Containers:
-
An empty container that held this compound may still be considered hazardous waste.
-
If the container held an acutely hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][9]
-
For other hazardous wastes, the container can be considered non-hazardous once all contents have been removed to the extent possible.[9] Always consult your institution's EHS for specific guidance on empty container disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Limit | Regulatory Body/Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | University of Pennsylvania EHRS[10] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS[10] |
| Maximum Storage Time in SAA | 12 months (as long as accumulation limits are not exceeded) | University of Pennsylvania EHRS[10] |
| Corrosivity Characteristic (Aqueous Solutions) | pH ≤ 2 or pH ≥ 12.5 | University of Pennsylvania EHRS[10] |
| Ignitability Characteristic (Liquids) | Flash point < 140°F | University of Pennsylvania EHRS[10] |
Experimental Protocols
As this compound is a research chemical, specific experimental protocols for its use would be developed by the research team. The disposal procedures outlined above are a critical component of any such protocol. The core principle is that a plan for the disposal of all waste generated during an experiment must be in place before the experiment begins.[7]
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
References
- 1. ehs.com [ehs.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. envirofluid.com [envirofluid.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling UniPR1331
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of UniPR1331, a selective antagonist of the Eph-ephrin system. Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the recommended personal protective equipment and safety measures to be employed when handling this compound. This information is compiled from the Safety Data Sheet (SDS) provided by MedchemExpress.
| Area of Protection | Requirement | Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 |
| Skin Protection | Protective gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. | Wash hands before breaks and at the end of workday. |
Operational and Disposal Plans
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature: Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Spill Response:
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental precautions: Do not let product enter drains.
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Plan:
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging: Dispose of as unused product.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture.
First Aid Measures:
-
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
